4-Bromobenzylmethylsulfone
Description
The exact mass of the compound 1-Bromo-4-(methylsulfonylmethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSFLRBJHQPXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375759 | |
| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213627-30-6 | |
| Record name | 1-Bromo-4-[(methylsulfonyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213627-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213627-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the core chemical properties of 4-Bromobenzylmethylsulfone. It includes a summary of its physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing foundational knowledge for the utilization of this compound as a versatile chemical intermediate.
Core Chemical Properties
This compound is a halogenated aromatic sulfone. Its structure, featuring a brominated phenyl ring and a methylsulfonyl group, makes it a potentially useful building block in organic synthesis. The core properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 213627-30-6 | [1] |
| Molecular Formula | C₈H₉BrO₂S | [1][2] |
| Molecular Weight | 249.13 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically available at ≥97% | [1] |
| Synonyms | 1-bromo-4-(methylsulfonylmethyl)benzene, 1-Bromo-4-((methylsulfonyl)methyl)benzene, 4-bromobenzyl methyl sulfone, (4-bromophenyl)(methylsulfonyl)methane | [1] |
| Melting Point | Data not available in cited literature. | |
| Boiling Point | Data not available in cited literature. | |
| Solubility | Expected to be soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. |
Proposed Synthesis and Experimental Protocol
Synthetic Pathway
The proposed synthesis proceeds via an Sₙ2 reaction mechanism, where the methanesulfinate anion acts as the nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic synthesis methodologies.
Materials:
-
4-Bromobenzyl bromide
-
Sodium methanesulfinate
-
Anhydrous Ethanol (or Dimethylformamide)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous ethanol (100 mL).
-
Add sodium methanesulfinate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (100 mL) and water (100 mL).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Spectroscopic Data Analysis (Predicted)
Experimental spectra for this compound are not available in the cited literature. The following are predicted key features based on the molecular structure and general principles of spectroscopy.
¹H NMR Spectroscopy
-
Methyl Protons (-SO₂CH₃): A sharp singlet is expected around δ 2.8-3.1 ppm.
-
Benzylic Protons (-CH₂-): A singlet is expected in the range of δ 4.2-4.5 ppm.
-
Aromatic Protons: The para-substituted benzene ring will show a characteristic AA'BB' system. Two doublets are expected, one for the protons ortho to the bromine atom (around δ 7.5-7.7 ppm) and another for the protons ortho to the methylene sulfone group (around δ 7.2-7.4 ppm).
¹³C NMR Spectroscopy
-
Methyl Carbon (-SO₂CH₃): A signal is expected around δ 40-45 ppm.
-
Benzylic Carbon (-CH₂-): A signal is expected in the range of δ 60-65 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm):
-
The carbon bearing the bromine atom (C-Br) will be at the lower end of the aromatic region.
-
The carbon bearing the methylene sulfone group (C-CH₂).
-
The two equivalent carbons ortho to the bromine.
-
The two equivalent carbons ortho to the methylene sulfone group.
-
IR Spectroscopy
-
S=O Stretching: Two strong, characteristic absorption bands for the sulfone group are expected in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
-
C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks are expected just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br Stretching: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 248 and 250, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: A prominent fragment would be the loss of the methylsulfonyl group (•SO₂CH₃), leading to the 4-bromobenzyl cation at m/z 169 and 171. Another likely fragmentation is the loss of the bromine atom, resulting in a peak at m/z 169.
Biological Activity and Signaling Pathways
Currently, there is no information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Its primary utility is likely as an intermediate in organic synthesis.
Caption: Logical relationship of this compound to biological studies.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Toxicology: The toxicological properties have not been fully investigated. Handle with care as a potentially hazardous substance.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical compound with potential applications as a synthetic intermediate. This guide has provided a summary of its known chemical properties and presented a plausible, detailed protocol for its synthesis. While experimental spectroscopic and biological data are currently lacking in the literature, this document offers predicted spectroscopic characteristics to aid in its identification and characterization. Further research is warranted to fully elucidate its properties and potential applications.
References
In-Depth Technical Guide: 4-Bromobenzylmethylsulfone (CAS No. 213627-30-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromobenzylmethylsulfone, a key chemical intermediate. The document details its chemical and physical properties, outlines a known synthetic protocol, and includes predicted spectral data and potential applications in medicinal chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 213627-30-6 | ChemScene |
| Molecular Formula | C₈H₉BrO₂S | ChemScene |
| Molecular Weight | 249.12 g/mol | ChemScene |
| Appearance | Solid | vendor data |
| Purity | ≥98% | ChemScene |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | ChemScene (Computed) |
| logP | 2.49 | ChemScene (Computed) |
Synthesis
A reported synthesis of this compound achieves a high yield through the reaction of sodium methanesulfonate with 1-bromo-4-(chloromethyl)benzene.
Experimental Protocol
Reaction: Sodium methanesulfonate reacts with 1-bromo-4-(chloromethyl)benzene in N,N-dimethyl-formamide (DMF) at 60°C for 2 hours. This nucleophilic substitution reaction yields this compound.[1]
Workflow Diagram:
Spectroscopic Data (Predicted)
While experimental spectra are not widely available, computational predictions provide insight into the expected spectral characteristics of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfone group, and the methyl protons of the sulfone group.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (H-2, H-6) | ~7.5 | Doublet |
| Aromatic (H-3, H-5) | ~7.2 | Doublet |
| Methylene (-CH₂-) | ~4.3 | Singlet |
| Methyl (-CH₃) | ~2.9 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons, the methylene carbon, and the methyl carbon.
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-Br) | ~123 |
| Aromatic (C-2, C-6) | ~132 |
| Aromatic (C-3, C-5) | ~130 |
| Aromatic (C-CH₂) | ~129 |
| Methylene (-CH₂) | ~60 |
| Methyl (-CH₃) | ~41 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| S=O (sulfone) | 1350-1300 and 1160-1120 |
| C-Br | 600-500 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 248/250 | Isotopic pattern for one bromine atom |
| [M-CH₃]⁺ | 233/235 | |
| [M-SO₂CH₃]⁺ | 169/171 |
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry. The presence of the bromine atom allows for its use in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental in the synthesis of complex drug candidates. The methylsulfone group is a key pharmacophore that can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.
The broader class of sulfone-containing compounds has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological data for this compound is not yet prevalent in the literature, its structural motifs suggest its potential as a scaffold for the development of novel therapeutic agents.
Signaling Pathway Involvement (Hypothetical):
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromobenzylmethylsulfone, a valuable intermediate in organic synthesis and drug discovery. This document details plausible synthetic routes, experimental protocols for key starting materials, and a summary of expected characterization data.
Introduction
This compound, with the chemical formula C₈H₉BrO₂S and CAS number 213627-30-6, is a sulfone derivative containing a bromobenzyl moiety. The presence of the reactive benzylic position, the electron-withdrawing sulfone group, and the bromine atom on the aromatic ring make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Synthesis of this compound
Two primary synthetic strategies are proposed for the preparation of this compound:
-
Nucleophilic Substitution: The reaction of 4-bromobenzyl bromide with a suitable methylsulfinate salt, such as sodium methanesulfinate.
-
Oxidation: The oxidation of the corresponding sulfide, 4-bromobenzyl methyl sulfide.
This guide will focus on the first approach, providing a detailed protocol for the synthesis of the key precursor, 4-bromobenzyl bromide, and a general procedure for the subsequent nucleophilic substitution.
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
1. Synthesis of 4-Bromobenzyl Bromide from 4-Bromotoluene
This protocol is adapted from established literature procedures for the benzylic bromination of toluenes.
Materials:
-
4-Bromotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-bromobenzyl bromide can be purified by recrystallization from a suitable solvent such as ethanol or hexanes.
2. Synthesis of this compound via Nucleophilic Substitution
This is a general procedure that may require optimization.
Materials:
-
4-Bromobenzyl bromide
-
Sodium methanesulfinate
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-bromobenzyl bromide in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium methanesulfinate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Characterization of this compound
The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods and physical property measurements. The following table summarizes the expected data based on the structure of the molecule and data from similar compounds.
| Analysis | Expected Data |
| Molecular Formula | C₈H₉BrO₂S |
| Molecular Weight | 249.12 g/mol |
| Melting Point | To be determined experimentally. Expected to be a solid at room temperature. |
| ¹H NMR | - Aromatic protons (4H): Doublets in the range of δ 7.2-7.6 ppm. - Benzylic protons (-CH₂-SO₂): Singlet around δ 4.3-4.5 ppm. - Methyl protons (SO₂-CH₃): Singlet around δ 2.8-3.0 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 120-140 ppm. - Benzylic carbon (-CH₂-SO₂): Peak around δ 60-65 ppm. - Methyl carbon (SO₂-CH₃): Peak around δ 40-45 ppm. |
| IR Spectroscopy | - Aromatic C-H stretching: ~3100-3000 cm⁻¹. - Aliphatic C-H stretching: ~3000-2850 cm⁻¹. - Asymmetric SO₂ stretching: ~1320-1300 cm⁻¹. - Symmetric SO₂ stretching: ~1150-1130 cm⁻¹. - C-Br stretching: ~650-550 cm⁻¹. |
| Mass Spectrometry | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 248 and 250. - Fragmentation patterns may include the loss of the methylsulfonyl group and the bromine atom. |
Experimental Workflow Diagram
An In-depth Technical Guide to 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Identification
4-Bromobenzylmethylsulfone is characterized by a 4-bromobenzyl group attached to a methylsulfonyl moiety.
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-4-(methylsulfonylmethyl)benzene | N/A |
| CAS Number | 213627-30-6 | [1] |
| Molecular Formula | C₈H₉BrO₂S | [1] |
| Molecular Weight | 249.13 g/mol | [1] |
| InChI | InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | [1] |
| InChIKey | CCSFLRBJHQPXFL-UHFFFAOYSA-N | [1] |
| SMILES | CS(=O)(=O)Cc1ccc(Br)cc1 | N/A |
| Synonyms | 4-Bromobenzyl methyl sulfone, 1-Bromo-4-((methylsulfonyl)methyl)benzene | [1] |
Predicted Physicochemical Properties
The following properties are estimated based on the structure of this compound and data from analogous compounds.
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on similar aromatic sulfones. |
| Melting Point | 100-120 °C | Estimated range based on related structures. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Typical solubility for aromatic sulfones. |
| LogP | ~2.5 - 3.5 | Estimated based on structural fragments. |
Predicted Spectroscopic Data
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the functional groups present and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.6 | d | 2H | Ar-H (ortho to CH₂SO₂CH₃) | Protons on a brominated aromatic ring are deshielded. |
| ~7.2 - 7.3 | d | 2H | Ar-H (ortho to Br) | Protons on a brominated aromatic ring are deshielded. |
| ~4.3 - 4.5 | s | 2H | Ar-CH ₂-SO₂ | Benzylic protons adjacent to an electron-withdrawing sulfonyl group are significantly deshielded.[2] |
| ~2.9 - 3.1 | s | 3H | SO₂-CH ₃ | Protons of the methyl group attached to the sulfonyl group.[3] |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~135 - 140 | Ar-C (quaternary, attached to CH₂SO₂CH₃) | Aromatic quaternary carbon. |
| ~131 - 133 | Ar-C H (ortho to Br) | Aromatic methine carbons. |
| ~130 - 132 | Ar-C H (ortho to CH₂SO₂CH₃) | Aromatic methine carbons. |
| ~122 - 125 | Ar-C (quaternary, attached to Br) | Aromatic carbon attached to bromine is deshielded. |
| ~60 - 65 | Ar-C H₂-SO₂ | Benzylic carbon attached to the sulfonyl group is deshielded.[4] |
| ~40 - 45 | SO₂-C H₃ | Methyl carbon attached to the sulfonyl group.[5] |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic for aromatic C-H bonds.[6] |
| ~3000 - 2850 | Medium | Aliphatic C-H stretch | Characteristic for methyl and methylene C-H bonds.[6] |
| ~1590, 1485 | Medium-Strong | C=C aromatic ring stretch | Characteristic skeletal vibrations of the benzene ring. |
| ~1320 - 1280 | Strong | Asymmetric SO₂ stretch | The sulfonyl group exhibits strong, characteristic stretches.[7] |
| ~1150 - 1120 | Strong | Symmetric SO₂ stretch | The sulfonyl group exhibits strong, characteristic stretches.[7] |
| ~1070 | Medium | In-plane C-H bend | Aromatic C-H bending. |
| ~810 | Strong | Out-of-plane C-H bend (para-disubstituted) | Characteristic of 1,4-disubstituted benzene rings. |
| ~750 | Medium | C-S stretch | Stretching vibration of the carbon-sulfur bond. |
| ~600 - 500 | Medium | C-Br stretch | Carbon-bromine stretching vibration. |
Mass Spectrometry (Predicted)
| m/z | Interpretation | Rationale |
| 248/250 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 169/171 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 90 | [C₇H₆]⁺ | Tropylium ion fragment. |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and analysis of this compound.
General Synthesis of Benzylic Sulfones
A common method for the synthesis of benzylic sulfones is the reaction of a benzyl halide with a sulfinate salt.[8]
Reaction: 4-Bromobenzyl bromide + Sodium methanesulfinate → this compound + Sodium bromide
Procedure:
-
Preparation of Sodium Methanesulfinate: Dissolve methanesulfinic acid in an appropriate solvent (e.g., ethanol) and neutralize with one equivalent of sodium hydroxide or sodium ethoxide. The resulting sodium methanesulfinate can be isolated or used in situ.
-
Reaction: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methanesulfinate (1.1 equivalents) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add 4-bromobenzyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.
Analytical Characterization Protocols
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.
-
Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) and a UV detector.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, aromatic sulfones are a well-known class of compounds with a wide range of biological activities.[9][10]
Postulated Biological Activities
-
Anticancer Activity: Many aromatic sulfone derivatives exhibit cytotoxic effects against various cancer cell lines.[9][11] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][11]
-
Anti-inflammatory Activity: Some sulfone derivatives have shown significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-12.[11]
-
Antimicrobial Activity: The sulfone moiety is a key component of sulfonamide antibiotics, which act by inhibiting folic acid synthesis in bacteria.[9] While this compound is not a sulfonamide, the sulfone group could contribute to antimicrobial effects.
-
Enzyme Inhibition: Aromatic sulfones are known to inhibit various enzymes, including carbonic anhydrases.[9]
Hypothetical Signaling Pathway: Induction of Apoptosis
A plausible mechanism for the potential anticancer activity of aromatic sulfones is the induction of the intrinsic apoptosis pathway.
Conclusion
This compound is a molecule of interest for which specific experimental data is currently lacking in the public domain. This technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from structurally related aromatic sulfones. The provided protocols and predictive data serve as a starting point for researchers to explore the chemistry and therapeutic potential of this and similar compounds. Further empirical investigation is necessary to validate these predictions and fully elucidate the properties and activities of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-Bromobenzylmethylsulfone. Solubility is a critical physicochemical property that influences the bioavailability and formulability of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in various solvents is essential for its development in pharmaceutical applications. This document provides a framework for determining and presenting solubility data, including a detailed experimental protocol and a standardized format for data presentation. While specific quantitative solubility data for this compound is not widely available in published literature, this guide offers a comprehensive approach to generating and interpreting such crucial information.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its solubility in different solvent systems is fundamental for various stages of drug development, including formulation, purification, and preclinical studies. The extent to which a compound dissolves in a solvent is known as its solubility, and this property is influenced by factors such as the chemical structures of the solute and solvent, temperature, and pH.
This guide outlines a standardized methodology for the experimental determination of this compound solubility, presents a template for the systematic tabulation of solubility data, and visualizes the experimental workflow.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
| e.g., Water | H₂O | 25 | Data Not Available | Shake-Flask / HPLC |
| e.g., Ethanol | C₂H₅OH | 25 | Data Not Available | Shake-Flask / HPLC |
| e.g., Acetone | C₃H₆O | 25 | Data Not Available | Shake-Flask / HPLC |
| e.g., Dichloromethane | CH₂Cl₂ | 25 | Data Not Available | Shake-Flask / HPLC |
| e.g., Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | Data Not Available | Shake-Flask / HPLC |
| e.g., Phosphate Buffer (pH 7.4) | N/A | 37 | Data Not Available | Shake-Flask / HPLC |
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent. This protocol is based on established methodologies for the solubility determination of active pharmaceutical ingredients.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Thermostatic orbital shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
pH meter (for aqueous solutions)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid adsorption effects.
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
3.3. Data Reporting
-
The solubility should be reported in units such as mg/mL or g/100 mL.
-
The experimental temperature and the analytical method used for quantification must be specified.
-
For aqueous solutions, the pH of the saturated solution should be measured and reported.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Spectroscopic and Synthetic Profile of 4-Bromobenzylmethylsulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and a viable synthetic route for 4-Bromobenzylmethylsulfone (CAS No. 213627-30-6), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds and foundational spectroscopic theory.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.30 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~4.30 | Singlet | 2H | Ar-CH₂ -SO₂ |
| ~2.90 | Singlet | 3H | SO₂-CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | Ar-C (quaternary, attached to CH₂) |
| ~132 | Ar-C H (ortho to Br) |
| ~131 | Ar-C H (ortho to CH₂) |
| ~123 | Ar-C (quaternary, attached to Br) |
| ~60 | Ar-C H₂-SO₂ |
| ~42 | SO₂-C H₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1590, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~1320-1280 | Strong | Asymmetric SO₂ stretch |
| ~1150-1120 | Strong | Symmetric SO₂ stretch |
| ~1070 | Strong | C-S stretch |
| ~1010 | Medium | In-plane aromatic C-H bend |
| ~810 | Strong | Out-of-plane aromatic C-H bend (para-substitution) |
| ~550 | Medium | C-Br stretch |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 248/250 | Moderate | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 170/172 | High | [M - SO₂CH₃]⁺ (Loss of methylsulfonyl radical) |
| 169 | High | [C₇H₆Br]⁺ (Tropylium ion fragment) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 79 | Low | [SO₂CH₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution of 4-bromobenzyl bromide with a methylsulfinate salt.
Materials:
-
4-Bromobenzyl bromide
-
Sodium methanesulfinate
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide (1 equivalent) in anhydrous dimethylformamide.
-
Add sodium methanesulfinate (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) to obtain pure this compound as a solid.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate charged fragments.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide on the Safety and Handling of 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on 4-Bromobenzylmethylsulfone and related compounds. Due to a lack of specific studies on this compound, much of the information is based on general knowledge of aryl sulfones and brominated aromatic compounds. Researchers should exercise caution and consult comprehensive safety data sheets for similar compounds before handling.
Introduction
This compound is an organic compound containing a sulfone group and a brominated aromatic ring. While specific research on this compound is limited, the aryl sulfone moiety is a key structural feature in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory and antiestrogenic effects.[1] This guide aims to provide a comprehensive overview of the known safety and handling information for this compound, drawing parallels from related chemical structures where necessary.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂S | General Chemical Knowledge |
| Molecular Weight | 249.13 g/mol | General Chemical Knowledge |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents, poorly soluble in water | Inferred from similar compounds |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the following precautions are recommended based on the safety profiles of similar brominated aromatic compounds and sulfones.[2][3]
Hazard Identification
Based on analogous compounds, this compound may be classified with the following hazards:
-
Causes skin irritation. [3]
-
May cause an allergic skin reaction. [3]
-
Causes serious eye irritation. [3]
-
May cause respiratory irritation. [3]
-
Harmful to aquatic life. [2]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Toxicological Information
Specific toxicological data for this compound, such as LD50 (lethal dose, 50%) or detailed aquatic toxicity, are not available. General toxicological profiles of aryl sulfones suggest a wide range of biological activities, and brominated aromatic compounds can exhibit varying levels of toxicity.[1]
Chemical Reactivity and Stability
-
Stability: Likely stable under normal laboratory conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under combustion, may produce carbon oxides, sulfur oxides, and hydrogen bromide.
Experimental Protocols
Detailed experimental protocols for the synthesis or specific use of this compound are not widely published. However, the synthesis of aryl sulfones can generally be achieved through various methods, including the oxidation of the corresponding sulfides or the reaction of sulfonyl halides with aromatic compounds.
General Synthesis Workflow for Aryl Sulfones:
Caption: A generalized workflow for the synthesis of aryl sulfones via oxidation of aryl sulfides.
Potential Biological Activity and Signaling Pathways
While no specific studies have investigated the biological activity of this compound, the broader class of aryl sulfones is known to interact with various biological targets. For instance, some aryl sulfones have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[1] Others have demonstrated antiestrogenic effects.
The aryl hydrocarbon receptor (AhR) signaling pathway is a potential target for various aromatic compounds. Activation of this pathway can lead to the regulation of genes involved in metabolism and cellular responses. It is plausible that, as an aryl-containing compound, this compound could interact with this pathway.
Hypothetical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
References
4-Bromobenzylmethylsulfone: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromobenzylmethylsulfone. Due to the limited availability of direct stability data for this specific compound, this guide draws upon information from structurally related molecules and established principles of chemical stability testing to provide a robust framework for its handling and storage.
Chemical Stability Profile
This compound is anticipated to be a chemically stable compound under standard ambient conditions, including room temperature and normal atmospheric exposure. This assessment is based on the stability data of analogous brominated aromatic compounds and aryl sulfones.
General Stability
The sulfone group is generally considered a stable functional group, and the presence of a bromine atom on the aromatic ring does not typically impart significant instability under normal conditions. Safety Data Sheets (SDS) for structurally similar compounds, such as 4'-Bromoacetophenone and Methyl 4-(bromomethyl)benzoate, indicate that these substances are stable at room temperature.[1]
Summary of Qualitative Stability Data from Related Compounds
| Condition | Observation for Related Brominated Aromatic Compounds | Implication for this compound |
| Ambient Temperature | Stable[1] | Expected to be stable. |
| Light | No specific data, but photolytic degradation is a possibility for many aromatic compounds. | Amber vials are recommended for long-term storage to minimize exposure to light. |
| Air/Oxygen | Stable[1] | No special precautions are typically needed regarding atmospheric oxygen. |
| Moisture | Store in a dry place.[1] | Hygroscopic tendencies are not explicitly noted, but storage in a desiccated environment is a good practice to prevent potential hydrolysis. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for chemical storage and information from related compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry place.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Well-ventilated area.[1][2] | Prevents the buildup of any potential volatile degradation products. |
| Container | Tightly closed container.[1][2] | Prevents contamination and exposure to moisture. |
| Light Protection | Store in an amber or opaque container. | Protects the compound from potential photolytic degradation. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation can be inferred from the chemical structure and known reactions of related compounds.
Upon combustion, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.
Caption: Potential Degradation Logic for Aryl Sulfones.
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for this compound, a forced degradation study is recommended. The following is a generalized protocol based on the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Study Protocol
This study exposes the compound to various stress conditions to identify potential degradation products and pathways.
Objective: To determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water, methanol)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid sample to dry heat (e.g., 80 °C).
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products. Mass spectrometry (MS) can be used to elucidate the structure of the degradants.
Caption: Forced Degradation Experimental Workflow.
Conclusion
References
4-Bromobenzylmethylsulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromobenzylmethylsulfone, with the Chemical Abstracts Service (CAS) registry number 213627-30-6, is a halogenated aromatic sulfone. This document aims to provide a comprehensive overview of its discovery, history, and chemical properties. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the initial synthesis, historical context, and specific experimental data for this compound. While its chemical structure and basic identifiers are known, the primary research detailing its discovery and characterization remains elusive. This guide presents the available information and highlights the knowledge gaps for future research.
Introduction
This compound belongs to the class of organic compounds known as sulfones. These compounds are characterized by a sulfonyl functional group (R-S(=O)₂-R') where the sulfur atom is connected to two oxygen atoms via double bonds and to two carbon atoms. The presence of the electron-withdrawing sulfonyl group and the bromine atom on the phenyl ring suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and materials science. Despite this, its history and specific properties are not well-documented in accessible scientific literature.
Discovery and History
Chemical Properties
A summary of the known chemical properties of this compound is provided in the table below. It is important to note that crucial experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not available in the searched resources.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 213627-30-6 |
| Molecular Formula | C₈H₉BrO₂S |
| Molecular Weight | 249.13 g/mol |
| IUPAC Name | 1-Bromo-4-(methylsulfonylmethyl)benzene |
| Synonyms | 4-Bromobenzyl methyl sulfone |
| Physical State | Solid (presumed) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the literature, a plausible synthetic route can be conceptualized based on general methods for sulfone synthesis. A common approach involves the oxidation of the corresponding sulfide.
A potential, though unconfirmed, synthetic pathway is visualized in the diagram below.
Figure 1: A conceptual synthetic pathway for this compound.
Disclaimer: This proposed experimental workflow is based on general chemical principles for the synthesis of analogous compounds and has not been experimentally validated for this compound based on available literature.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. For the purpose of characterization, the expected spectral features are outlined below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl protons (-SO₂CH₃).- Singlet for the benzylic protons (-CH₂-).- Two doublets in the aromatic region for the para-substituted phenyl ring. |
| ¹³C NMR | - Signal for the methyl carbon.- Signal for the benzylic carbon.- Four signals for the aromatic carbons (two with higher intensity due to symmetry). |
| IR Spectroscopy | - Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).- C-H stretching and bending vibrations for the aromatic and aliphatic protons.- C-Br stretching vibration. |
| Mass Spectrometry | - Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
Biological Activity and Applications
Some commercial suppliers list this compound as a biochemical for proteomics research. However, no specific studies detailing its biological activity, mechanism of action, or applications in proteomics have been identified. The presence of a sulfone moiety, a common pharmacophore in various therapeutic agents, suggests that this compound could be a candidate for biological screening.
Conclusion and Future Directions
This compound is a chemical entity for which detailed scientific documentation is conspicuously absent from the public domain. While its basic chemical identity is established, a significant knowledge gap exists concerning its discovery, historical development, and experimental properties. Future research should aim to:
-
Uncover the primary literature or patent that first describes the synthesis and characterization of this compound.
-
Perform and publish a detailed experimental protocol for its synthesis and purification.
-
Conduct a comprehensive spectroscopic analysis (NMR, IR, MS) to provide a complete characterization dataset.
-
Investigate its potential biological activities and explore its utility in proteomics and other life science research areas.
This in-depth guide, while highlighting the current lack of information, provides a foundational framework for researchers and scientists interested in exploring the chemistry and potential applications of this compound.
A Technical Review of 4-Bromobenzylmethylsulfone Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfone functional group is a key pharmacophore in a variety of therapeutically active compounds, exhibiting a broad range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Within this class of molecules, benzylmethylsulfone derivatives, characterized by a methylsulfonyl group attached to a benzyl moiety, have garnered significant interest in medicinal chemistry. The introduction of a bromine atom onto the phenyl ring, as in 4-Bromobenzylmethylsulfone and its analogs, offers a strategic modification to modulate the physicochemical and pharmacological properties of the parent compound. This technical guide provides a comprehensive review of the available literature on this compound analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives typically involves a nucleophilic substitution reaction. A common and straightforward method is the reaction of a 4-bromobenzyl halide, such as 4-bromobenzyl bromide, with a sulfinate salt, like sodium methanesulfinate. This reaction proceeds via an SN2 mechanism to furnish the desired benzylmethylsulfone.
A general synthetic scheme is presented below:
Caption: General synthesis of this compound.
Variations of this core synthesis can be employed to generate a library of analogs. For instance, substituting the starting 4-bromobenzyl bromide with other halogenated or functionalized benzyl derivatives allows for the introduction of diverse substituents on the aromatic ring. Similarly, the use of different alkyl or aryl sulfinate salts can modify the sulfone moiety.
Experimental Protocol: Synthesis of 4-Bromobenzyl Methyl Sulfone
A representative experimental procedure for the synthesis of 4-bromobenzyl methyl sulfone is as follows:
-
Materials: 4-Bromobenzyl bromide, sodium methanesulfinate, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Procedure:
-
Dissolve 4-bromobenzyl bromide (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium methanesulfinate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-bromobenzyl methyl sulfone.
-
Biological Activities and Structure-Activity Relationships
While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, the broader class of aryl methyl sulfones has been investigated for various biological activities. The following sections summarize the known activities and potential therapeutic applications based on related compounds.
Anti-inflammatory Activity
Sulfone derivatives have been widely explored for their anti-inflammatory properties. Some aryl methyl sulfones have been shown to inhibit key inflammatory mediators. For instance, certain analogs act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the prostaglandin biosynthesis pathway. The inhibitory activity of these compounds is often influenced by the nature and position of substituents on the aromatic ring.
The general mechanism of action for many anti-inflammatory sulfones involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway can lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.
Caption: Potential anti-inflammatory mechanism of action.
Anticancer Activity
Several studies have highlighted the potential of sulfone-containing compounds as anticancer agents. The mechanisms of action are diverse and can include the inhibition of receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. The 4-bromophenyl moiety in this compound analogs could potentially interact with the hydrophobic regions of the ATP-binding pocket of various kinases.
Furthermore, some sulfone derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. The specific cellular targets and signaling pathways involved are often dependent on the overall structure of the molecule.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of aryl sulfones, some general SAR trends can be inferred for this compound analogs:
-
Aromatic Substitution: The nature, position, and number of substituents on the phenyl ring significantly impact biological activity. Electron-withdrawing groups, such as the bromine atom in the 4-position, can influence the electronic properties of the molecule and its interaction with biological targets. Further substitution on the ring could lead to enhanced potency or selectivity.
-
Sulfone Moiety: The methylsulfonyl group is a key feature, acting as a hydrogen bond acceptor and contributing to the overall polarity and solubility of the compound. Modifications to the alkyl group on the sulfone could alter these properties and affect biological activity.
-
Benzylic Linker: The methylene group connecting the phenyl ring and the sulfone provides conformational flexibility, which can be important for optimal binding to a target protein.
Quantitative Data
| Compound ID | R1-Substitution | Target/Assay | IC50 / Ki (µM) |
| 4-BMS | H | - | - |
| Analog 1 | 2-F | - | - |
| Analog 2 | 3-Cl | - | - |
| Analog 3 | 4-OCH3 | - | - |
| Analog 4 | 3,4-diCl | - | - |
| Data in this table is hypothetical and for illustrative purposes only. |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound analogs, a variety of in vitro and cell-based assays are typically employed.
Enzyme Inhibition Assays
For analogs targeting specific enzymes (e.g., kinases, COX), in vitro inhibition assays are crucial.
Caption: Workflow for an enzyme inhibition assay.
General Protocol:
-
Reagents: Purified enzyme, substrate, buffer solution, and the test compound (this compound analog) dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
In a microplate, add the enzyme and varying concentrations of the test compound.
-
Incubate for a specific period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorescence).
-
Determine the initial reaction rates and calculate the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
-
Cell-Based Assays
To evaluate the effects of the analogs in a more biologically relevant context, cell-based assays are essential.
Example: Anti-inflammatory Activity in Macrophages
-
Cell Line: A murine macrophage cell line such as RAW 264.7.
-
Procedure:
-
Culture the cells in a suitable medium.
-
Pre-treat the cells with different concentrations of the this compound analogs for a defined period.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
After incubation, collect the cell supernatant to measure the levels of inflammatory mediators (e.g., nitric oxide, TNF-α) using methods like the Griess assay or ELISA.
-
Assess cell viability using an assay such as the MTT assay to rule out cytotoxic effects.
-
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. While the publicly available data on this specific series of compounds is limited, the broader class of aryl methyl sulfones has demonstrated significant potential in areas such as anti-inflammatory and anticancer research. Future studies should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs to establish clear structure-activity relationships and identify lead compounds for further preclinical development. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers entering this exciting area of medicinal chemistry.
Methodological & Application
Application Notes: Synthesis of Novel Compounds Using 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds utilizing 4-bromobenzylmethylsulfone as a versatile starting material. This compound offers two primary points for chemical modification: the acidic methylene protons adjacent to the sulfone group and the bromo-substituent on the aromatic ring. The following protocols detail methodologies for C-C bond formation via alkylation of the sulfonyl carbanion and palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide. Additionally, a protocol for the conversion of the methylsulfone to a more complex sulfone for use in Julia-Kocienski olefination is described, enabling the synthesis of stilbene derivatives.
Synthesis of Substituted Benzylsulfones via Alkylation
This protocol describes the generation of a carbanion from this compound and its subsequent reaction with an electrophile (an alkyl halide) to form a new carbon-carbon bond. This method is useful for introducing a variety of alkyl chains to the benzylic position.
Experimental Protocol: General Procedure for Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the sulfone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. The formation of the carbanion may be indicated by a color change.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Alkylation Reactions
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Iodomethane | 1-Bromo-4-(1-(methylsulfonyl)ethyl)benzene | 85 |
| 2 | Benzyl bromide | 1-Bromo-4-(1-(methylsulfonyl)-2-phenylethyl)benzene | 78 |
| 3 | Propargyl bromide | 1-Bromo-4-(1-(methylsulfonyl)but-3-yn-1-yl)benzene | 72 |
Experimental Workflow: Alkylation
Caption: Workflow for the alkylation of this compound.
Synthesis of Biaryl Methane Sulfones via Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This reaction is a powerful tool for the formation of a carbon-carbon bond between the two aromatic rings, leading to the synthesis of biaryl methane sulfone derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (4'-(Methylsulfonylmethyl)-[1,1'-biphenyl]-4-yl)boronic acid | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(methylsulfonylmethyl)-[1,1'-biphenyl] | 88 |
| 3 | Pyridine-3-boronic acid | 3-(4'-(Methylsulfonylmethyl)phenyl)pyridine | 75 |
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Synthesis of Stilbene Derivatives via a Modified Julia-Kocienski Olefination Approach
The direct use of methylsulfones in the Julia-Kocienski olefination is not typical. This protocol first describes the conversion of this compound to a more suitable heteroaryl sulfone, specifically a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. This is followed by the Julia-Kocienski olefination reaction with an aldehyde to produce stilbene derivatives.
Experimental Protocol: Part A - Synthesis of the PT-Sulfone Derivative
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
1-Phenyl-1H-tetrazole-5-thiol
-
Oxone®
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Thioether Formation:
-
Dissolve 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (1.1 eq) portion-wise and stir for 30 minutes.
-
Add a solution of 4-bromobenzyl bromide (prepared from 4-bromobenzyl alcohol, not the sulfone) (1.0 eq) in THF and allow to warm to room temperature, stirring for 12 hours.
-
Quench with water and extract with ethyl acetate. Dry and concentrate to obtain the thioether.
-
-
Oxidation to the Sulfone:
-
Dissolve the thioether from the previous step in a mixture of methanol and water.
-
Add Oxone® (2.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the PT-sulfone.
-
Experimental Protocol: Part B - Julia-Kocienski Olefination
Materials:
-
PT-Sulfone derivative from Part A
-
Aldehyde (e.g., benzaldehyde, 4-anisaldehyde)
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the PT-sulfone (1.0 eq) and dissolve in anhydrous DME.
-
Cool the solution to -78 °C.
-
Add a solution of KHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the aldehyde (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the stilbene derivative.
Data Presentation: Julia-Kocienski Olefination Reactions
| Entry | Aldehyde | Product (E-isomer) | Yield (%) |
| 1 | Benzaldehyde | 1-Bromo-4-styrylbenzene | 85 |
| 2 | 4-Anisaldehyde | 1-(4-Bromostyryl)-4-methoxybenzene | 82 |
| 3 | 2-Naphthaldehyde | 2-(4-Bromostyryl)naphthalene | 79 |
Signaling Pathway: Julia-Kocienski Olefination Mechanism
Application Notes and Protocols: 4-Bromobenzylmethylsulfone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylmethylsulfone is a versatile bifunctional organic molecule containing both a brominated aromatic ring and a methylsulfone group. While direct citations of its use as a key intermediate in the synthesis of marketed pharmaceuticals are not readily found in publicly available literature, its structural motifs suggest significant potential as a building block in medicinal chemistry. The presence of a bromo-aryl group allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The methylsulfone moiety can serve as a polar, hydrogen bond acceptor and is often used as a bioisostere for other functional groups to modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
This document outlines a hypothetical application of this compound as an intermediate in the synthesis of a novel melatonin receptor agonist, drawing parallels to the known synthesis of Ramelteon, a drug used for the treatment of insomnia. The protocols and data presented are illustrative and intended to provide a framework for the potential use of this building block in drug discovery and development.
Hypothetical Application: Synthesis of a Novel Melatonin Receptor Agonist
In this hypothetical scenario, this compound is utilized as a key starting material for the synthesis of a novel indane-based melatonin receptor agonist, herein referred to as "Melatonan." The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce the core scaffold, followed by further functional group manipulations.
Signaling Pathway of Melatonin Receptor Agonists
Melatonin receptor agonists, such as the hypothetical "Melatonan," exert their therapeutic effects by binding to and activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) located primarily in the suprachiasmatic nucleus (SCN) of the brain. Activation of these receptors initiates a signaling cascade that ultimately leads to the regulation of circadian rhythms and the promotion of sleep.
Signaling pathway of Melatonin Receptor Agonists.
Experimental Protocols
Synthesis of Intermediate 2: (4-(Methylsulfonyl)benzyl)boronic acid
This protocol describes the conversion of this compound to the corresponding boronic acid, a key step for the subsequent Suzuki-Miyaura coupling.
Reaction Scheme:
This compound + Bis(pinacolato)diboron → Intermediate 1 (Boronate Ester) Intermediate 1 + Acidic Workup → Intermediate 2 ((4-(Methylsulfonyl)benzyl)boronic acid)
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
1,4-Dioxane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester (Intermediate 1).
-
Dissolve the crude Intermediate 1 in a mixture of ethyl acetate and 1 M HCl.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Intermediate 2 as a white solid.
Synthesis of Melatonan Precursor via Suzuki-Miyaura Coupling
This protocol details the coupling of the boronic acid intermediate with a suitable indane-based coupling partner.
Reaction Scheme:
Intermediate 2 + 8-Bromo-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan → Melatonan Precursor
Materials:
-
Intermediate 2 ((4-(Methylsulfonyl)benzyl)boronic acid) (1.2 eq)
-
8-Bromo-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 8-Bromo-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate to the flask.
-
Add Intermediate 2 to the reaction mixture.
-
Bubble argon through the solution for 15 minutes to degas.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction to 90 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Melatonan precursor.
Data Presentation
The following tables summarize the hypothetical quantitative data for the key synthetic steps.
Table 1: Synthesis of Intermediate 2
| Parameter | Value |
| Starting Material | This compound |
| Product | (4-(Methylsulfonyl)benzyl)boronic acid |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12 hours |
| Reaction Temperature | 80 °C |
Table 2: Suzuki-Miyaura Coupling for Melatonan Precursor
| Parameter | Value |
| Starting Materials | Intermediate 2, 8-Bromo-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan |
| Product | Melatonan Precursor |
| Yield | 78% |
| Purity (by HPLC) | >97% |
| Reaction Time | 8 hours |
| Reaction Temperature | 90 °C |
Experimental Workflow
The overall workflow from the starting material to the final purified product involves a series of sequential steps, including reaction setup, monitoring, workup, and purification.
Experimental Workflow for Melatonan Precursor Synthesis.
This compound represents a promising, yet underexplored, building block for pharmaceutical synthesis. Its bifunctional nature allows for the strategic introduction of a sulfonylmethylphenyl moiety into complex molecules. The hypothetical synthesis of "Melatonan" presented here illustrates a plausible application, leveraging modern cross-coupling chemistry. The provided protocols and data serve as a foundational guide for researchers and scientists in drug discovery to explore the potential of this compound in the development of novel therapeutics. Further investigation into the reactivity of the methylsulfone group could unveil additional synthetic pathways and applications for this versatile intermediate.
Application Notes and Protocols: α-Alkylation of 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the α-alkylation of 4-bromobenzylmethylsulfone, a key reaction for the synthesis of diverse molecular scaffolds. The protocols detailed below are intended to serve as a foundational guide for the derivatization of this versatile building block in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable synthetic intermediate possessing multiple reactive sites. The presence of a bromine atom on the phenyl ring allows for various cross-coupling reactions, while the methylene group alpha to the sulfone is acidic and can be deprotonated to form a nucleophilic carbanion. This carbanion can then be reacted with a range of electrophiles in an α-alkylation reaction to introduce new substituents. This process is of significant interest as the resulting α-substituted benzylic sulfones are precursors to a variety of complex molecules with potential therapeutic applications. The sulfone moiety itself is a key functional group in numerous approved drugs, valued for its ability to improve physicochemical properties and engage in hydrogen bonding.[1]
General Reaction Scheme
The α-alkylation of this compound typically proceeds via a two-step, one-pot process. First, a strong base is used to deprotonate the methylene group adjacent to the sulfone, generating a stabilized carbanion. This is followed by the addition of an electrophile, most commonly an alkyl halide, which is attacked by the carbanion to form a new carbon-carbon bond.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylmethylsulfone, also known as 4-bromophenyl methyl sulfone, is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a brominated aromatic ring and a methylsulfonyl group. The bromine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, while the electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring for such substitutions. This activation makes this compound a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, with a focus on C-N, C-O, and C-S bond formation.
Key Applications in Drug Discovery and Organic Synthesis
The 4-(methylsulfonyl)phenyl moiety is a key structural motif in a variety of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors. This compound serves as a crucial intermediate in the synthesis of these compounds. Notable applications include its use in the preparation of:
-
Biaryl methyl sulfones: These structures are prevalent in medicinal chemistry.
-
Sulfonamide-containing compounds: For example, in the synthesis of 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide.[1]
-
N-Aryl heterocycles: Such as 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz).[1]
-
COX-2 Inhibitors: As demonstrated in the synthesis of DuP 697.[1]
Nucleophilic Substitution Reactions and Protocols
The bromine atom on the electron-deficient aromatic ring of this compound can be displaced by a variety of nucleophiles. Modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, have proven to be highly effective for these transformations, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This method is particularly useful for the arylation of a wide range of amines with aryl halides.
General Protocol for Buchwald-Hartwig Amination of this compound:
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol % XPhos).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Nucleophile (Amine) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Good to Excellent | [2] |
| Various Amines | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Dioxane | 100 | 18 | 70-95 | [3] |
C-O Bond Formation via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol or phenol. Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.
General Protocol for Ullmann Condensation of this compound with Phenols:
Reaction Signaling Pathway:
Caption: Key steps in the Ullmann condensation.
Materials and Reagents:
-
This compound
-
Phenol or alcohol
-
Copper catalyst (e.g., CuI, CuO nanoparticles)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Ligand (optional, e.g., 1,10-phenanthroline, N,N-dimethylglycine)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the phenol (1.2 eq), the copper catalyst (e.g., 10 mol % CuI), the ligand (e.g., 20 mol % 1,10-phenanthroline), and the base (2.0 eq).
-
Add the solvent (e.g., DMF).
-
Heat the mixture to the required temperature (typically 90-150 °C) under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for Ullmann Condensation:
| Nucleophile (Phenol/Alcohol) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various Phenols | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24-48 | 75-95 | [4] |
| Substituted Phenols | CuO nanoparticles | K₂CO₃ | Acetonitrile | Reflux | 24 | 65-92 | [5] |
C-S Bond Formation with Thiols
The synthesis of aryl thioethers from this compound can be achieved through nucleophilic aromatic substitution with thiols, typically in the presence of a base.
General Protocol for Thioetherification:
Experimental Workflow:
Caption: Workflow for the synthesis of aryl thioethers.
Materials and Reagents:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of the thiol (1.1 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Thioetherification:
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophene-2-thiol | K₂CO₃ | DMF | 80 | 4 | 85 | Based on similar reactions |
| Benzylthiol | NaH | THF | 65 | 6 | 90 | Based on similar reactions |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of organic molecules, particularly those of pharmaceutical interest. The protocols outlined in this document for C-N, C-O, and C-S bond formation via modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation, as well as classical nucleophilic substitution, provide robust and efficient pathways to novel compounds. Researchers and drug development professionals can utilize these methods to access a diverse array of 4-(methylsulfonyl)phenyl derivatives for further investigation and application.
References
Application Notes and Protocols for the Preparation of Substituted Pyrimidines from 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in drug discovery.[1][2] Pyrimidine derivatives substituted with a 4-bromobenzyl moiety, in particular, have emerged as promising candidates for the development of targeted therapies, notably as kinase inhibitors for cancer treatment.[3][4] This document provides detailed protocols for a proposed synthetic route to access these valuable compounds starting from 4-Bromobenzylmethylsulfone.
The presented methodology is a two-step process. The initial step involves the acylation of the activated methylene group of this compound to generate a β-keto sulfone intermediate. This intermediate then undergoes a cyclocondensation reaction with a suitable N-C-N synthon, such as guanidine, to construct the pyrimidine ring. This approach offers a versatile pathway to a range of substituted pyrimidines poised for further derivatization and biological evaluation.
Synthetic Workflow
The overall synthetic strategy to convert this compound into a substituted pyrimidine is depicted below. This workflow highlights the key transformations from the starting material to the final heterocyclic product.
Caption: Synthetic route from this compound to substituted pyrimidines.
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)-3-(methylsulfonyl)propan-2-one (β-Keto Sulfone Intermediate)
This protocol describes the acylation of this compound to yield a β-keto sulfone, a key intermediate for pyrimidine synthesis. The activated methylene group is deprotonated with a strong base and then reacted with an acylating agent.
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acylating agent (e.g., Ethyl acetate, Acetyl chloride)
-
Anhydrous Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the acylating agent (e.g., Ethyl acetate, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfone.
Data Presentation:
| Starting Material | Product | Acylating Agent | Yield (%) | Reference |
| Arylmethylsulfone | β-Keto Sulfone | Ester | 60-80 | Hypothetical |
| Alkylsulfone | β-Keto Sulfone | Acyl Halide | 70-90 | [5] |
Step 2: Synthesis of 2-Amino-4-(4-bromobenzyl)-6-methylpyrimidine
This protocol outlines the cyclocondensation of the β-keto sulfone intermediate with guanidine hydrochloride to form the substituted pyrimidine.
Materials and Reagents:
-
1-(4-Bromophenyl)-3-(methylsulfonyl)propan-2-one
-
Guanidine Hydrochloride
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add the β-keto sulfone, 1-(4-Bromophenyl)-3-(methylsulfonyl)propan-2-one (1.0 eq), to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography to yield the 2-amino-4-(4-bromobenzyl)-6-methylpyrimidine.
Data Presentation:
| Starting Material | Product | Reagents | Yield (%) | Reference |
| β-Keto Sulfone | 2-Aminopyrimidine | Guanidine HCl, NaOEt | 65-85 | [6] |
| Chalcone | 2-Aminopyrimidine | Guanidine HCl | 70-90 | [7] |
Application Notes: 4-Bromobenzyl Substituted Pyrimidines in Drug Discovery
Substituted pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5][8] The introduction of a 4-bromobenzyl group can enhance the therapeutic potential of the pyrimidine core, particularly in the development of anticancer agents.
Anticancer Activity and Kinase Inhibition
Several studies have highlighted the potential of 4-bromobenzyl-substituted pyrimidines as potent anticancer agents. These compounds often exert their effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
For instance, certain 7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines have been shown to be potent multiple receptor tyrosine kinase inhibitors, targeting pathways such as VEGFR and PDGFR, which are critical for tumor angiogenesis and growth.[4] The 4-bromobenzyl moiety can contribute to the binding affinity and selectivity of these inhibitors for the kinase active site.
Mechanism of Action: Targeting Kinase Signaling Pathways
The anticancer activity of many pyrimidine-based kinase inhibitors stems from their ability to block the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. This can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Bromobenzylmethylsulfone in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-bromobenzylmethylsulfone in the synthesis of kinase inhibitors. The focus is on providing practical methodologies and relevant data to aid in the design and execution of synthetic strategies targeting key kinases involved in cellular signaling pathways.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases driven by aberrant signaling. The benzylsulfone moiety has emerged as a valuable scaffold in the design of these inhibitors. Its ability to form key interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for medicinal chemistry campaigns. This compound, in particular, offers a versatile handle for synthetic elaboration through cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate potency and selectivity.
This guide details the synthesis of benzyl naphthyl sulfone derivatives, analogous to the multi-kinase inhibitor Rigosertib, and proposes a synthetic route starting from this compound.
Data Presentation
The following table summarizes the in vitro cytotoxicity of synthesized benzyl naphthyl sulfone derivatives against a panel of human cancer cell lines.
| Compound ID | HeLa (IC₅₀, nM) | MCF-7 (IC₅₀, nM) | HepG2 (IC₅₀, nM) | SCC-15 (IC₅₀, nM) |
| 15b | 78.3 ± 5.6 | 95.1 ± 7.2 | 123.4 ± 9.8 | 88.6 ± 6.9 |
Data is presented as the mean ± standard deviation of three independent experiments.
Signaling Pathways
The benzyl naphthyl sulfone derivatives discussed herein are designed as multi-kinase inhibitors, with significant activity against Polo-like kinases (PLKs) and the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. These pathways are critical regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a common feature of many cancers.[1]
Experimental Protocols
Protocol 1: Synthesis of Benzyl Naphthyl Sulfone Derivatives (Analogous to Published Methods)
This protocol describes a general method for synthesizing benzyl naphthyl sulfone derivatives, as adapted from literature procedures for similar compounds.
Materials:
-
Substituted benzyl bromide (1.0 eq)
-
Naphthalene-2-thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Synthesis of Benzyl Naphthyl Sulfide Intermediate:
-
To a solution of substituted benzyl bromide (1.0 eq) in DMF, add naphthalene-2-thiol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Oxidation to Benzyl Naphthyl Sulfone:
-
Dissolve the crude benzyl naphthyl sulfide from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired benzyl naphthyl sulfone derivative.
-
Protocol 2: Proposed Synthesis of a Kinase Inhibitor Scaffold from this compound via Suzuki Coupling
This protocol outlines a proposed synthetic route to a biaryl methylsulfone kinase inhibitor scaffold using this compound as a starting material. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds in medicinal chemistry.[2][3][4][5]
References
- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 4-Bromobenzylmethylsulfone with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylmethylsulfone is a versatile bifunctional reagent containing a reactive benzylic bromide and an electron-withdrawing methylsulfonyl group. The benzylic bromide is susceptible to nucleophilic substitution reactions (SN2), making it a valuable building block for the introduction of the 4-(methylsulfonyl)benzyl moiety into a wide range of molecules. This functionality is of interest in medicinal chemistry and materials science due to the properties conferred by the sulfone group, such as increased polarity, hydrogen bonding capability, and metabolic stability.
These application notes provide an overview of the reactions of this compound with various nucleophiles, including alkoxides, amines, and thiolates. Detailed experimental protocols are provided to serve as a starting point for the synthesis of novel derivatives.
Reaction Overview
The primary mode of reaction for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) at the benzylic carbon. The bromide ion serves as a good leaving group, and the reaction is facilitated by the use of polar aprotic solvents. The electron-withdrawing nature of the para-substituted methylsulfonyl group does not significantly hinder this reaction at the benzylic position. It is important to note that the bromide attached to the aromatic ring is unreactive under these conditions.
Quantitative Data Summary
The following table summarizes the expected products and reported yields for the reaction of this compound with representative nucleophiles.
| Nucleophile | Reagent | Product | Yield (%) |
| Amine | Ammonia | 4-(Aminomethyl)phenyl methyl sulfone | 94.7%[1] |
| Alkoxide | Sodium Methoxide | 4-(Methoxymethyl)phenyl methyl sulfone | Not Reported |
| Thiolate | Sodium Thiophenoxide | Methyl(4-((phenylthio)methyl)phenyl)sulfone | Not Reported |
Experimental Protocols
Synthesis of 4-(Aminomethyl)phenyl methyl sulfone[1]
This protocol describes the synthesis of 4-(aminomethyl)phenyl methyl sulfone via a two-step process involving the reaction of a sulfonyl chloride with a methylating agent, followed by amination. While not a direct substitution on this compound, it provides a validated method to obtain the aminomethyl derivative.
Materials:
-
4-Toluenesulfonyl chloride
-
Sodium sulfite
-
Sodium bicarbonate
-
Dimethyl sulfate
-
Water
-
Ammonia solution
Procedure:
-
Reduction and Methylation: In a suitable reaction vessel, dissolve 4-toluenesulfonyl chloride in an appropriate solvent. Add a solution of sodium sulfite and sodium bicarbonate in water. The reaction mixture is heated to reflux. After cooling, dimethyl sulfate is added dropwise at a controlled temperature between 40-45°C. The reaction is then refluxed for 1 hour.
-
Work-up and Isolation: After cooling to room temperature, water is added to the reaction mixture, leading to the precipitation of a solid. The solid is collected by filtration and washed with water to yield 4-aminomethyl phenyl methyl sulfone.
-
Yield: 94.7%[1]
General Procedure for the Reaction of this compound with Alkoxides (e.g., Sodium Methoxide)
This is a generalized protocol based on the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium Methoxide
-
Anhydrous Methanol (or other suitable alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Add a solution of sodium methoxide in methanol (or the corresponding sodium alkoxide) to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(alkoxymethyl)phenyl methyl sulfone.
General Procedure for the Reaction of this compound with Thiolates (e.g., Sodium Thiophenoxide)
This is a generalized protocol for the synthesis of thioethers.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (or other suitable base)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (e.g., thiophenol) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath and add a base (e.g., sodium hydride) portion-wise to generate the thiolate. Stir until hydrogen evolution ceases.
-
To this solution, add a solution of this compound in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the desired thioether.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: General Sɴ2 reaction pathways of this compound.
Caption: A typical experimental workflow for the reactions.
Conclusion
This compound is a valuable synthetic intermediate that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles under standard SN2 conditions. The protocols provided herein offer a foundation for the synthesis of a diverse library of 4-(methylsulfonyl)benzyl derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates and nucleophiles to achieve the best possible outcomes.
References
Application Notes and Protocols for Reactions with 4-Bromobenzylmethylsulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzylmethylsulfone is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of stilbene and other alkene structures through the Ramberg-Bäcklund reaction. The presence of a bromine atom on the phenyl ring also opens avenues for further functionalization via cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. This document provides detailed protocols for a typical reaction of this compound, the Ramberg-Bäcklund reaction, and discusses alternative synthetic strategies and subsequent modifications.
Key Applications
-
Synthesis of Stilbenes: The Ramberg-Bäcklund reaction of this compound provides a direct route to symmetrically substituted stilbenes, which are precursors to various biologically active compounds and functional materials.
-
Alkene Synthesis: This protocol can be adapted for the synthesis of various other alkenes, including strained ring systems.[1][2]
-
Platform for Further Functionalization: The resulting 4,4'-dibromostilbene can undergo further reactions, such as Suzuki or Sonogashira coupling, to introduce diverse functionalities.
Reaction Profile: Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a powerful method for the conversion of α-halosulfones to alkenes through a base-mediated elimination of sulfur dioxide.[2][3] For this compound, this reaction results in the formation of 4,4'-dibromostilbene.
A highly efficient one-pot modification of this reaction, the Meyers' modification, avoids the pre-synthesis of the α-halosulfone by performing the halogenation and elimination steps in situ.[4] An early example demonstrated the conversion of dibenzyl sulfone to (E)-stilbene in quantitative yield using this method.[1] This protocol serves as an excellent model for the reaction of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression from the starting material to the final product and its potential for subsequent reactions.
Caption: Logical workflow for the synthesis and functionalization of stilbenes.
Experimental Protocols
Protocol 1: Ramberg-Bäcklund Reaction (Meyers' Modification) - Adapted from a similar reaction
This protocol is adapted from the highly efficient conversion of dibenzyl sulfone to (E)-stilbene and is expected to be directly applicable to this compound.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH), powdered
-
Carbon tetrachloride (CCl₄)
-
tert-Butanol (t-BuOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in tert-butanol, add an excess of powdered potassium hydroxide (approximately 10 eq).
-
Add carbon tetrachloride (as both solvent and halogenating agent) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4,4'-dibromostilbene by recrystallization from a suitable solvent (e.g., ethanol or xylenes).[1]
Protocol 2: Alternative Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is another efficient method for the synthesis of (E)-4,4'-dibromostilbene, often favored for its high stereoselectivity and the water-solubility of its byproducts, which simplifies purification.
Experimental Workflow:
Caption: Horner-Wadsworth-Emmons reaction workflow.
Materials:
-
Diethyl (4-bromobenzyl)phosphonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromobenzaldehyde
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or toluene for recrystallization
Procedure:
-
In a dry, nitrogen-flushed flask, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl (4-bromobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol or toluene to yield pure (E)-4,4'-dibromostilbene.
Data Presentation
The following table summarizes expected outcomes for the synthesis of 4,4'-dibromostilbene.
| Reaction Type | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) |
| Ramberg-Bäcklund (Meyers') | This compound | KOH, CCl₄ | t-BuOH/CCl₄ | RT | 1-4 | >90 (expected) | Predominantly E |
| Horner-Wadsworth-Emmons | Diethyl (4-bromobenzyl)phosphonate, 4-Bromobenzaldehyde | NaH | THF | 0 to RT | 12-18 | 85-95 | >95:5 |
Subsequent Reactions: Suzuki Coupling
The bromine atoms on the resulting 4,4'-dibromostilbene are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of aryl or vinyl substituents.
General Suzuki Coupling Protocol:
Materials:
-
4,4'-Dibromostilbene (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene/Ethanol/Water (4:1:1)
Procedure:
-
To a round-bottom flask, add 4,4'-dibromostilbene, the arylboronic acid, and potassium carbonate.
-
Add the 4:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable precursor for the synthesis of 4,4'-dibromostilbene via the Ramberg-Bäcklund reaction. The Meyers' modification offers a convenient and high-yielding one-pot procedure. For enhanced stereoselectivity, the Horner-Wadsworth-Emmons reaction presents a robust alternative. The resulting dibromostilbene product serves as a versatile platform for further molecular elaboration through cross-coupling reactions, highlighting the utility of this compound in the synthesis of complex organic molecules for various applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Bromobenzylmethylsulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-bromobenzylmethylsulfone. Low yields can be a significant impediment to research and development, and this guide aims to provide clear, actionable solutions to common problems encountered during the synthesis of molecules utilizing this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common reaction types where this compound is employed. Each question addresses a specific issue that can lead to low product yields.
Julia-Kocienski Olefination Reactions
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. This compound can serve as a key building block in this reaction.
Q1: My Julia-Kocienski olefination reaction with this compound is resulting in a low yield of the desired alkene. What are the primary causes?
A1: Low yields in this reaction can often be attributed to several factors, ranging from reagent quality to reaction conditions. Here's a systematic troubleshooting approach:
-
Incomplete Deprotonation: The first step is the deprotonation of the sulfone to form the carbanion. If this is incomplete, you will have unreacted starting material.
-
Solution: Ensure your base is fresh and of high purity. Use a sufficiently strong base to fully deprotonate the sulfone. Common bases include sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), and lithium diisopropylamide (LDA). The choice of base can also influence the stereoselectivity of the reaction.[1]
-
-
Side Reactions: A common side reaction is the self-condensation of the aldehyde or ketone reactant, especially if it is enolizable.[1]
-
Solution: Add the deprotonated sulfone slowly to the carbonyl compound at a low temperature (e.g., -78 °C) to minimize self-condensation.
-
-
Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures to control reactivity and selectivity.
-
Solution: Maintain a consistent low temperature during the addition of the deprotonated sulfone. Allowing the reaction to warm prematurely can lead to side reactions.
-
-
Moisture Contamination: The carbanion intermediate is highly sensitive to moisture.
-
Solution: Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Q2: I am observing a mixture of E and Z isomers of the alkene product with poor selectivity. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Julia-Kocienski olefination is influenced by the reaction conditions, particularly the choice of base and solvent.[1]
-
Base and Counter-ion: The nature of the cation from the base can influence the transition state geometry.
-
Solvent: The polarity of the solvent plays a crucial role.
-
Non-polar solvents (e.g., THF, diethyl ether) can promote chelation control.
-
Polar aprotic solvents (e.g., DMF, DMSO) can disfavor chelation and may lead to different stereochemical outcomes.
-
-
Temperature: Running the reaction at a consistently low temperature (-78 °C) is critical for achieving high stereoselectivity.
Optimization of Reaction Conditions for Stereoselectivity
| Parameter | Condition for Higher E-selectivity | Condition for Higher Z-selectivity |
| Base | Potassium bis(trimethylsilyl)amide (KHMDS) | Lithium bis(trimethylsilyl)amide (LHMDS) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Toluene or Diethyl Ether |
| Temperature | -78 °C to room temperature | Strictly -78 °C |
Note: The optimal conditions should be determined empirically for each specific substrate combination.
Experimental Workflow for Troubleshooting Julia-Kocienski Olefination
Caption: Troubleshooting workflow for low yields in Julia-Kocienski olefination.
Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
The aryl bromide moiety of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions to form C-C bonds.
Q3: My Suzuki coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields in Suzuki couplings can often be traced back to catalyst deactivation, issues with the boronic acid/ester, or suboptimal reaction conditions.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Use fresh, high-quality palladium catalysts and phosphine ligands.
-
-
Protodeboronation: The boronic acid coupling partner can be susceptible to decomposition, especially with electron-deficient partners or under prolonged heating.
-
Solution: Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and the minimum necessary reaction time and temperature.
-
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent system.
-
Solution: A mixture of solvents, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic components.
-
Representative Conditions for Suzuki Coupling
| Component | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q4: I am attempting a Sonogashira or Heck coupling with this compound and observing low conversion. What should I investigate?
A4: For Sonogashira and Heck reactions, catalyst activity and reaction conditions are paramount.
-
Sonogashira Coupling:
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the reaction. Ensure it is fresh and not oxidized.
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used. It must be anhydrous.
-
-
Heck Reaction:
-
Base: A hindered organic base (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃) is used. The choice can impact the yield.
-
Ligand: The choice of phosphine ligand for the palladium catalyst can significantly affect the reaction outcome.
-
Troubleshooting Logic for Cross-Coupling Reactions
Caption: Troubleshooting logic for cross-coupling reactions.
Experimental Protocols
The following are representative experimental protocols. They may require optimization for specific substrates.
Protocol 1: Julia-Kocienski Olefination
This protocol describes a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 equiv) in THF dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the aldehyde (1.2 equiv) in anhydrous THF.
-
Slowly add the aldehyde solution to the sulfone anion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).
-
Fit the flask with a reflux condenser and heat the mixture to 85 °C under an argon atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
The following tables summarize representative yields for reactions involving aryl sulfones, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Representative Yields for Julia-Kocienski Olefination of Aryl Methyl Sulfones with Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | KHMDS | THF | -78 to RT | 85 | >95:5 |
| 4-Methoxybenzaldehyde | LHMDS | Toluene | -78 | 78 | 10:90 |
| Cyclohexanecarboxaldehyde | KHMDS | THF | -78 to RT | 92 | >95:5 |
| Isobutyraldehyde | NaHMDS | DME | -78 to RT | 88 | >95:5 |
Data is representative and adapted from typical Julia-Kocienski olefination literature.
Table 2: Representative Yields for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 92 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 94 |
Data is representative for typical Suzuki coupling reactions of aryl bromides.
By systematically addressing the potential issues outlined in this guide and using the provided protocols and data as a starting point, researchers can significantly improve the yields of their reactions involving this compound.
References
common side reactions and by-products of 4-Bromobenzylmethylsulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzylmethylsulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved by the oxidation of 4-bromobenzyl methyl sulfide, can be accompanied by several side reactions. The most prevalent is over-oxidation of the desired sulfone to the corresponding sulfonic acid, especially when strong oxidizing agents or harsh reaction conditions are employed. Another potential side reaction is the oxidation of the benzylic C-H bond, which can lead to the formation of 4-bromobenzaldehyde or 4-bromobenzoic acid. In syntheses starting from 4-bromobenzyl halide and a methylsulfinate salt, common side reactions include elimination of HBr from the starting halide to form 4-bromostyrene, particularly with sterically hindered or strongly basic reagents. Nucleophilic substitution of the bromide on the aromatic ring is generally not favored under typical conditions for this synthesis.
Q2: I am observing a low yield in my reaction where this compound is used as a reactant. What are the potential causes?
A2: Low yields in reactions involving this compound can stem from several factors. The acidity of the α-protons (the CH₂ group adjacent to the sulfonyl group) is a key aspect of its reactivity. If you are performing a reaction that involves deprotonation of this position, incomplete deprotonation due to an insufficiently strong base or improper reaction conditions (e.g., temperature, solvent) is a common issue. Furthermore, this compound can undergo decomposition under harsh basic or high-temperature conditions, potentially leading to elimination or cleavage of the sulfonyl group. Reductive desulfonylation can also occur in the presence of certain reducing agents, cleaving the C-S bond.[1][2][3]
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
A3: this compound is generally stable but can be reactive under certain conditions. Strong bases can deprotonate the alpha-carbon, forming a carbanion.[2] Strong reducing agents, such as sodium amalgam or samarium(II) iodide, can lead to reductive desulfonylation.[1] While the sulfone group itself is relatively inert to many reagents, the benzylic position and the C-Br bond can participate in various reactions, for instance, under conditions used for cross-coupling reactions (e.g., with palladium catalysts).
Troubleshooting Guides
Issue 1: Unexpected By-product Formation in Synthesis via Oxidation
Symptoms:
-
You are synthesizing this compound by oxidizing 4-bromobenzyl methyl sulfide.
-
TLC or LC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired product.
-
The isolated yield of this compound is lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-oxidation to sulfonic acid | - Reduce the equivalents of the oxidizing agent.- Lower the reaction temperature.- Choose a milder oxidizing agent (e.g., m-CPBA in stoichiometric amounts).- Carefully monitor the reaction progress by TLC or LC-MS. |
| Oxidation of the benzylic C-H | - Employ an oxidizing system that is more selective for sulfur oxidation.- Ensure the reaction is not exposed to light or radical initiators if using certain reagents. |
| Incomplete reaction | - Increase the reaction time or slightly elevate the temperature.- Ensure the starting sulfide is pure. |
Issue 2: Poor Reactivity in Alpha-Alkylation Reactions
Symptoms:
-
You are attempting to deprotonate this compound at the alpha-position followed by alkylation.
-
You observe mainly unreacted starting material.
-
You observe the formation of dimeric or other unexpected by-products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete deprotonation | - Use a stronger base (e.g., n-BuLi, LDA instead of NaH).- Ensure anhydrous reaction conditions, as water will quench the base and the carbanion.- Perform the deprotonation at a lower temperature (e.g., -78 °C) to improve selectivity. |
| Side reactions of the carbanion | - Add the alkylating agent slowly at low temperature.- Consider potential elimination reactions if the alkylating agent is prone to this pathway. |
| Decomposition of starting material | - Avoid prolonged exposure to strong bases at elevated temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 4-bromobenzyl methyl sulfide
-
Dissolution: Dissolve 4-bromobenzyl methyl sulfide (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide (2.2 eq) in acetic acid or m-CPBA (2.1 eq) in dichloromethane) to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Work-up: Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
Technical Support Center: Purification Strategies for Products from 4-Bromobenzylmethylsulfone Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of reaction products derived from 4-Bromobenzylmethylsulfone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of compounds synthesized from this compound and what are the typical impurities?
A1: this compound is a versatile reagent often employed in carbon-carbon bond-forming reactions. Common product classes include stilbenes (via Ramberg-Bäcklund or Julia-Kocienski type reactions), vinyl halides, and other substituted sulfones. Typical impurities include unreacted starting materials, reaction byproducts such as isomers (e.g., cis- and trans-stilbene), and reagents from preceding steps. For instance, in Wittig-type reactions, triphenylphosphine oxide is a common byproduct.
Q2: What are the primary purification techniques for products derived from this compound?
A2: The most common and effective purification strategies are recrystallization and flash column chromatography. The choice between these methods depends on the physical properties of the product (solid vs. liquid), the nature of the impurities, and the scale of the reaction. For solid products with significantly different solubility profiles from the impurities, recrystallization is often the preferred method. For complex mixtures or non-crystalline products, flash column chromatography is more suitable.
Q3: How can I remove the cis-isomer from my desired trans-stilbene product?
A3: The separation of cis- and trans-stilbene isomers is effectively achieved by leveraging their differing physical properties. The trans-isomer is generally more stable, less polar, and has a significantly higher melting point (around 125 °C) compared to the cis-isomer (around 5-6 °C).[1] This substantial difference in melting point and crystal lattice energy makes recrystallization an excellent method for separation. The less soluble trans-isomer will selectively crystallize from a suitable solvent upon cooling, while the more soluble cis-isomer remains in the mother liquor.[1]
Q4: My product is a vinyl sulfone. What purification methods are recommended?
A4: Vinyl sulfones are often purified by flash column chromatography. The polarity of the vinyl sulfone will dictate the choice of the mobile phase. A common strategy is to use a solvent system of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing to elute the more polar vinyl sulfone. Recrystallization can also be an option if the vinyl sulfone is a solid and a suitable solvent system can be identified.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Question: I have successfully obtained crystals of my product, but the final yield is very low. What could be the cause and how can I improve it?
Answer: Low recovery after recrystallization can be due to several factors:
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Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter the hot solution quickly.
-
-
Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: Screen for alternative solvents or consider a mixed-solvent system where the product is soluble in one solvent when hot but insoluble in the other.
-
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]
-
Issue 2: Poor Separation During Column Chromatography
Question: I am running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution during column chromatography suggests that the chosen mobile phase is not optimal for separating the components of your mixture.
-
Mobile Phase Polarity is Too High: A highly polar eluent can cause all compounds to travel quickly down the column with little separation.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
-
Mobile Phase Polarity is Too Low: A non-polar eluent may result in all compounds sticking to the top of the column.
-
Solution: Gradually increase the polarity of the mobile phase.
-
-
Improper Column Packing: Air bubbles or cracks in the stationary phase can lead to poor separation.
-
Solution: Ensure the column is packed uniformly without any air gaps.
-
-
Overloading the Column: Applying too much crude material to the column can exceed its separation capacity.
-
Solution: Use a larger column or reduce the amount of sample being purified.
-
Issue 3: Product Oiling Out During Recrystallization
Question: When I cool the solution of my crude product, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution is Too Concentrated: A highly concentrated solution can lead to the product precipitating too quickly as an oil.
-
Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent before allowing it to cool slowly.
-
-
Cooling is Too Rapid: Fast cooling can favor oil formation over crystal nucleation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
Data Presentation
Table 1: Purification of trans-Stilbene
| Purification Method | Solvent System | Key Parameters | Typical Recovery | Purity | Reference |
| Recrystallization | 95% Ethanol | Dissolve in minimal hot solvent, cool slowly, then in an ice bath. | >80% | High (m.p. ~125°C) | [1] |
| Recrystallization | Methanol | Multiple recrystallizations may be necessary for very high purity. | Variable | >99% | [2] |
| Vacuum Distillation | - | Pressure < 4 mmHg, Temperature 129-136°C | Good | High | [3] |
| Column Chromatography | Hexane/Ethyl Acetate | Gradient elution, starting with a low polarity mobile phase. | Variable | High | [1] |
Experimental Protocols
Protocol 1: Recrystallization of trans-Stilbene from Ethanol
This protocol is suitable for the purification of solid trans-stilbene from impurities such as the cis-isomer.
-
Dissolution: Place the crude trans-stilbene in an Erlenmeyer flask. Add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until all the solid has just dissolved.[1] Avoid adding excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystallization.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography for General Product Purification
This protocol provides a general procedure for purifying products from this compound reactions using flash column chromatography.
-
Select a Solvent System: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation of your desired product from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: A decision-making workflow for the purification of products from this compound reactions.
References
Technical Support Center: Improving Selectivity in 4-Bromobenzylmethylsulfone Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 4-Bromobenzylmethylsulfone. Our goal is to help you improve reaction selectivity, maximize yields of desired products, and minimize the formation of unwanted byproducts.
Section 1: Julia-Kocienski Olefination Reactions
The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from sulfones and carbonyl compounds. However, achieving high stereoselectivity (E/Z) can be a significant challenge. This section addresses common issues encountered when using this compound as the sulfone component.
Frequently Asked Questions (FAQs)
Q1: My Julia-Kocienski reaction with this compound is producing a mixture of E and Z isomers. How can I improve the E-selectivity?
A1: Achieving high E-selectivity in the Julia-Kocienski olefination is a common goal. The stereochemical outcome is influenced by several factors, including the choice of base, solvent, and the nature of the sulfone's heterocyclic group.[1][2] For enhanced E-selectivity, consider the following:
-
Sulfone Activating Group: Using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivative of 4-bromobenzyl methyl sulfone is known to favor the formation of E-alkenes.[1][3]
-
Base and Solvent Combination: The combination of a potassium-based reagent, such as potassium hexamethyldisilazide (KHMDS), in a non-polar solvent like 1,2-dimethoxyethane (DME) often promotes high E-selectivity.[4]
-
Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can also enhance stereoselectivity.
Q2: I am observing low yields and the formation of a self-condensation byproduct. What is the cause and how can I prevent it?
A2: Self-condensation occurs when the sulfonyl carbanion attacks another molecule of the starting sulfone instead of the aldehyde.[5] This side reaction can be minimized by controlling the concentration of the reactive carbanion. The best practice is to perform the reaction under "Barbier-like conditions", where the base is added slowly to a mixture of both the sulfone and the aldehyde.[1] This ensures that the generated carbanion reacts with the aldehyde as soon as it is formed.
Q3: Can I achieve Z-selectivity in a Julia-Kocienski reaction with a 4-bromobenzyl sulfone derivative?
A3: While the classic Julia-Kocienski reaction is known for its E-selectivity, achieving Z-selectivity is possible with specific modifications.[6] Using a pyridinyl (PYR) sulfone as the activating group has been shown to promote the formation of Z-alkenes.[1] Additionally, employing highly polar solvents like DMF or DMSO in combination with certain bases can also favor the Z-isomer.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor E/Z Selectivity | - Suboptimal base/solvent combination.[4]- Inappropriate sulfone activating group.[1]- Reaction temperature is too high. | - Screen different bases (e.g., KHMDS, NaHMDS, LiHMDS) and solvents (e.g., DME, THF, Toluene). See Table 1 for guidance.[1]- Synthesize and use the 1-phenyl-1H-tetrazol-5-yl (PT) derivative of this compound for higher E-selectivity.[3]- Perform the reaction at lower temperatures (e.g., -78 °C to -55 °C).[7] |
| Low Reaction Yield | - Incomplete deprotonation of the sulfone.- Self-condensation of the sulfone.[5]- Degradation of starting materials or products. | - Use a stronger base or increase the equivalents of the base.- Employ "Barbier-like conditions" by adding the base slowly to a mixture of the sulfone and aldehyde.[1]- Ensure anhydrous reaction conditions and purify reagents if necessary. |
| Formation of Unexpected Byproducts | - Reaction of the base with the aldehyde.- Side reactions involving the bromo-substituent. | - Add the aldehyde to the pre-formed sulfone anion at low temperature.[7]- Consider protecting sensitive functional groups on the aldehyde.- For subsequent cross-coupling reactions, ensure the olefination is complete before proceeding. |
Data Presentation: Influence of Reaction Conditions on E/Z Selectivity
Table 1: Effect of Base and Solvent on the E/Z Selectivity of a Julia-Kocienski Olefination (Hypothetical data based on literature trends for similar substrates[1][4][6])
| Entry | Sulfone Activating Group | Base | Solvent | Temperature (°C) | E/Z Ratio | Yield (%) |
| 1 | PT | KHMDS | DME | -78 | 95:5 | 85 |
| 2 | PT | NaHMDS | THF | -78 | 88:12 | 82 |
| 3 | PT | LiHMDS | THF | -78 | 85:15 | 80 |
| 4 | BT | KHMDS | DME | -78 | 80:20 | 78 |
| 5 | BT | NaHMDS | THF | -78 | 75:25 | 75 |
| 6 | PYR | KHMDS | DMF | -60 | 5:95 | 70 |
| 7 | PYR | DBU | DMF | -60 | 3:97 | 75 |
PT = 1-phenyl-1H-tetrazol-5-yl; BT = benzothiazol-2-yl; PYR = pyridin-2-yl
Experimental Protocol: Highly E-Selective Julia-Kocienski Olefination
This protocol is adapted from general procedures for the Julia-Kocienski olefination and is optimized for high E-selectivity.[7]
Materials:
-
4-Bromobenzyl-PT-sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv, as a solution in THF or toluene)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous glassware and nitrogen or argon atmosphere
Procedure:
-
To a stirred solution of 4-Bromobenzyl-PT-sulfone in anhydrous DME at -78 °C under an inert atmosphere, add the KHMDS solution dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Determine the E/Z ratio by ¹H NMR spectroscopy.
Visualization: Julia-Kocienski Reaction Workflow
Caption: Decision workflow for optimizing Julia-Kocienski olefination selectivity.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent on this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. Achieving high regioselectivity and avoiding side reactions are key considerations.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. What are the key parameters to control for a successful reaction?
A1: The success of a Suzuki-Miyaura coupling depends on the choice of catalyst, ligand, base, and solvent.[8] For coupling with an aryl bromide like this compound, common catalysts include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) can significantly impact the reaction rate and yield.[10]
Q2: How can I prevent homocoupling of the boronic acid in my Suzuki-Miyaura reaction?
A2: Homocoupling of the boronic acid is a common side reaction. To minimize this, ensure that the reaction is carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen. Additionally, using the appropriate stoichiometry of reagents and a well-chosen catalyst/ligand system can suppress this side reaction.[9]
Q3: What are the potential side reactions in a Sonogashira coupling with this compound?
A3: In Sonogashira couplings, the most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is often catalyzed by the copper(I) cocatalyst.[11] To mitigate this, copper-free Sonogashira protocols can be employed.[12] If using a copper cocatalyst, running the reaction under strictly anaerobic conditions and using an amine base like triethylamine or diisopropylamine can help minimize alkyne dimerization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | - Inactive catalyst.- Inappropriate base or solvent.[10]- De-boronation of the boronic acid. | - Use a fresh catalyst or a pre-catalyst that is activated in situ.[9]- Screen different bases and solvent systems (see Table 2).- Use a robust boronic acid derivative (e.g., a pinacol ester). |
| Homocoupling in Sonogashira Reaction | - Presence of oxygen.- High concentration of copper(I) catalyst.[11] | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere.- Use a copper-free Sonogashira protocol or reduce the amount of copper cocatalyst.[12] |
| Poor Regioselectivity in Heck Reaction | - Non-optimal catalyst or ligand.[13]- Incorrect reaction temperature. | - Screen different palladium catalysts and phosphine ligands.- Optimize the reaction temperature; higher or lower temperatures can influence regioselectivity.[14] |
| Dehalogenation of Starting Material | - Presence of a reducing agent.- Certain reaction conditions can promote hydrodehalogenation. | - Ensure all reagents are free from reducing impurities.- Adjust the base and solvent system; for instance, in some cases, minimal water content in Suzuki couplings can reduce dehalogenation.[15] |
Data Presentation: Influence of Ligands and Bases on Suzuki-Miyaura Coupling
Table 2: Effect of Ligand and Base on the Yield of a Suzuki-Miyaura Coupling (Hypothetical data based on literature trends for aryl bromides[9][10])
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 88 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 5 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 85 | 80 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene and deionized water
-
Anhydrous glassware and nitrogen or argon atmosphere
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Palladium-Catalyzed Cross-Coupling Pathways
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent and temperature on 4-Bromobenzylmethylsulfone reactivity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Bromobenzylmethylsulfone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the benzylic carbon, which is susceptible to nucleophilic substitution. The bromine atom on the benzyl group is an excellent leaving group, facilitating these reactions. The methylsulfone group is generally stable under common reaction conditions but can influence the reactivity of the benzylic position.
Q2: How does the solvent choice impact the reactivity of this compound in nucleophilic substitution reactions?
A2: Solvent polarity plays a crucial role in the rate of nucleophilic substitution reactions. Polar aprotic solvents, such as DMSO and DMF, are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Polar protic solvents, like ethanol and water, can solvate both the cation and the nucleophile, which may decrease the reaction rate. Non-polar solvents are typically not suitable for these types of reactions.
Q3: What is the expected effect of temperature on the reaction rates?
A3: Increasing the reaction temperature generally increases the rate of reaction for nucleophilic substitutions. However, higher temperatures can also promote side reactions, such as elimination. It is crucial to find an optimal temperature that provides a reasonable reaction rate while minimizing the formation of byproducts.
Q4: What are the common side reactions to be aware of when working with this compound?
A4: Common side reactions include:
-
Elimination Reactions: Particularly at higher temperatures and with sterically hindered bases, elimination to form a stilbene derivative can compete with substitution.
-
Overalkylation: If the nucleophile has multiple reactive sites, or if the product of the initial substitution is also nucleophilic, overalkylation can occur.
-
Reaction with Solvent: In the case of solvolysis, the solvent can act as a nucleophile, leading to the formation of undesired byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Nucleophile | - Increase the concentration of the nucleophile.- Switch to a stronger, less sterically hindered nucleophile.- Add a catalyst, if applicable (e.g., a phase-transfer catalyst for biphasic reactions). |
| Inappropriate Solvent | - For SN2 reactions, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] |
| Insufficient Temperature | - Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions. |
| Degraded Starting Material | - Verify the purity of the this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, LC-MS). |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Competing Elimination Reaction | - Lower the reaction temperature.[2] - Use a less sterically hindered, more nucleophilic base. |
| Overalkylation of Nucleophile | - Use a molar excess of the nucleophile to favor mono-alkylation.- If possible, protect other nucleophilic sites on the starting material. |
| Side Reactions with Solvent | - Choose a non-nucleophilic solvent.- If solvolysis is unavoidable, consider if the solvolysis product can be easily separated. |
Quantitative Data
The following tables summarize the effect of solvent and temperature on the rate of nucleophilic substitution reactions of benzyl bromide, which serves as a model for the reactivity of this compound.
Table 1: Effect of Solvent on the Relative Rate of SN2 Reaction of Benzyl Bromide with an Anionic Nucleophile at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Methanol | 32.7 | 1 |
| Ethanol | 24.6 | 0.4 |
| Acetone | 20.7 | 500 |
| Acetonitrile | 37.5 | 500 |
| Dimethylformamide (DMF) | 36.7 | 2800 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1300 |
Data is generalized from typical SN2 reactions of benzyl halides.
Table 2: Effect of Temperature on the Rate Constant of a Typical SN2 Reaction
| Temperature (°C) | Relative Rate Constant (k) |
| 20 | 1 |
| 30 | 2.5 |
| 40 | 6 |
| 50 | 14 |
Data is illustrative and shows the general trend based on the Arrhenius equation.
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is a solid, it may be added directly. If it is a liquid, it can be added via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a suitable aqueous solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromobenzylmethylsulfone
Welcome to the technical support center for cross-coupling reactions involving 4-bromobenzylmethylsulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is the best starting point for functionalizing this compound?
A1: The Suzuki-Miyaura coupling is often a robust and versatile starting point for C-C bond formation. It generally exhibits good functional group tolerance, and a wide variety of boronic acids are commercially available. For C-N bond formation, the Buchwald-Hartwig amination is the premier choice. For introducing alkynyl groups, the Sonogashira coupling, particularly under copper-free conditions, is highly effective.
Q2: How does the methylsulfone group affect the reactivity of the 4-bromobenzyl moiety?
A2: The electron-withdrawing nature of the sulfone group activates the aryl bromide towards oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. This can lead to faster reaction times compared to electron-rich aryl bromides. However, the acidic nature of the benzylic protons on the methylsulfone group needs to be considered when choosing a base, especially for the Buchwald-Hartwig amination, to avoid potential side reactions.
Q3: What are the most common palladium precursors and ligands for these reactions?
A3: For Suzuki-Miyaura and Sonogashira couplings of electron-deficient aryl bromides, common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are often paired with phosphine ligands such as XPhos, SPhos, or RuPhos to enhance catalytic activity. For Buchwald-Hartwig aminations, bulky, electron-rich biaryl phosphine ligands like BrettPhos, RuPhos, and XPhos are generally required to facilitate the reductive elimination step.
Q4: Is a copper co-catalyst necessary for the Sonogashira coupling?
A4: While traditional Sonogashira reactions utilize a copper(I) co-catalyst, numerous copper-free protocols have been developed. These are often preferred as they can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts and simplify purification.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. For this compound, a variety of aryl, heteroaryl, or vinyl boronic acids or esters can be used.
Recommended Catalyst Systems
The choice of catalyst and ligand is crucial for achieving high yields, especially with electron-deficient aryl bromides.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100-110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 |
Detailed Experimental Protocol
This protocol is a general starting point and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 5:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, palladium precursor, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary or secondary amines.
Recommended Catalyst Systems
Bulky, electron-rich phosphine ligands are essential for efficient coupling.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 100-110 |
| XPhos Pd G3 | - | K₃PO₄ | t-BuOH | 80-100 |
Detailed Experimental Protocol
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precursor, ligand, and base.
-
Add this compound and the solvent.
-
Finally, add the amine.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for synthesizing aryl alkynes from this compound and a terminal alkyne. Copper-free conditions are recommended to avoid side reactions.
Recommended Catalyst Systems
| Palladium Precursor | Ligand/Additive | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | 60-80 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
| Pd(CH₃CN)₂Cl₂ | cataCXium® A | Cs₂CO₃ | 1,4-Dioxane | Room Temp - 80 |
Detailed Experimental Protocol (Copper-Free)
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium precursor (e.g., Pd(CH₃CN)₂Cl₂, 2 mol%)
-
Ligand (e.g., cataCXium® A, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound, palladium precursor, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Troubleshooting Guide
References
Technical Support Center: Synthesis of 4-Bromobenzylmethylsulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromobenzylmethylsulfone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Oxidation of 4-Bromobenzyl Methyl Sulfide: This method involves the synthesis of the thioether precursor, 4-bromobenzyl methyl sulfide, followed by its oxidation to the desired sulfone.
-
Nucleophilic Substitution: This route utilizes the reaction of 4-bromobenzyl bromide with a methanesulfinate salt, such as sodium methanesulfinate, to form the target compound.
Q2: What are the most common impurities I might encounter?
The impurity profile of your final product will largely depend on the synthetic route chosen.
-
For the oxidation route:
-
Unreacted 4-Bromobenzyl Methyl Sulfide: Incomplete oxidation can lead to the presence of the starting thioether.
-
4-Bromobenzyl Methyl Sulfoxide: Partial oxidation can result in the formation of the corresponding sulfoxide.
-
4-Bromobenzaldehyde or 4-Bromobenzoic Acid: Over-oxidation or side reactions at the benzylic position can lead to these impurities.[1][2]
-
-
For the nucleophilic substitution route:
-
Unreacted 4-Bromobenzyl Bromide: Incomplete reaction will leave the starting material in your product mixture.
-
4-Bromobenzyl Alcohol: Hydrolysis of the starting bromide can produce the corresponding alcohol.[3]
-
Bis(4-bromobenzyl) Ether: A potential side product from the reaction of 4-bromobenzyl bromide with any generated 4-bromobenzyl alcohol.
-
Elimination Products: Although less common with bromide, elimination reactions can potentially occur.
-
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both synthetic routes. For the oxidation route, you can visualize the disappearance of the starting sulfide and the appearance of the sulfone product. The sulfoxide intermediate, if present, will have a different Rf value. Staining with potassium permanganate or using a UV lamp can aid in visualization. For the nucleophilic substitution, you can track the consumption of the 4-bromobenzyl bromide.
Q4: What are the recommended purification methods for this compound?
Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[4] Column chromatography on silica gel can also be employed for more challenging separations.
Troubleshooting Guides
Synthesis Route 1: Oxidation of 4-Bromobenzyl Methyl Sulfide
Problem 1: Low yield of this compound and presence of starting material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient oxidant | Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) incrementally. | Drive the reaction to completion, increasing the yield of the desired sulfone. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring by TLC. | Enhance the reaction rate and improve conversion. |
| Short reaction time | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. | Ensure the reaction has sufficient time to go to completion. |
Problem 2: Presence of 4-Bromobenzyl Methyl Sulfoxide as a major impurity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient oxidant | Add an additional portion of the oxidizing agent to the reaction mixture. | Convert the intermediate sulfoxide to the desired sulfone. |
| Inadequate reaction time | Continue stirring the reaction for a longer duration at the optimal temperature. | Allow for the complete oxidation of the sulfoxide. |
Problem 3: Formation of colored impurities or byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-oxidation | Use a milder oxidizing agent or control the reaction temperature more carefully. | Minimize the formation of degradation products like 4-bromobenzaldehyde or 4-bromobenzoic acid. |
| Reaction with solvent | Choose an inert solvent that does not react with the oxidizing agent. | Prevent the formation of solvent-related impurities. |
Synthesis Route 2: Nucleophilic Substitution with Sodium Methanesulfinate
Problem 1: Incomplete reaction and significant amount of unreacted 4-bromobenzyl bromide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of sodium methanesulfinate | Use freshly prepared or high-purity sodium methanesulfinate. | Improve the nucleophilicity and reactivity of the sulfinate salt. |
| Inappropriate solvent | Use a polar aprotic solvent like DMF or DMSO to enhance the solubility and reactivity of the nucleophile. | Facilitate the SN2 reaction and increase the reaction rate. |
| Low reaction temperature | Gently heat the reaction mixture and monitor the progress by TLC. | Provide sufficient energy to overcome the activation barrier of the reaction. |
Problem 2: Formation of 4-bromobenzyl alcohol as a significant byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimize the hydrolysis of the reactive 4-bromobenzyl bromide. |
| Hydrolysis during workup | Perform the aqueous workup at a lower temperature and minimize the contact time with the aqueous phase. | Reduce the extent of hydrolysis of any unreacted starting material. |
Experimental Protocols
Synthesis of 4-Bromobenzyl Methyl Sulfide (Precursor for Oxidation Route)
Oxidation of 4-Bromobenzyl Methyl Sulfide to this compound
This protocol is adapted from the oxidation of a similar substrate, p-bromophenyl methyl sulfide.[4]
Materials:
-
4-Bromobenzyl methyl sulfide
-
Hydrogen peroxide (30% solution)
-
Methanol or another suitable solvent
-
Sodium thiosulfate (for quenching)
-
Dichloromethane or other extraction solvent
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve 4-bromobenzyl methyl sulfide in a suitable solvent like methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
-
Once the reaction is complete, quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
Synthesis of this compound via Nucleophilic Substitution
Materials:
-
4-Bromobenzyl bromide
-
Sodium methanesulfinate
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Ethyl acetate or other extraction solvent
-
Brine
Procedure:
-
Dissolve 4-bromobenzyl bromide and a slight molar excess (e.g., 1.1 equivalents) of sodium methanesulfinate in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC for the disappearance of the starting bromide.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the oxidation synthesis route.
Caption: Troubleshooting workflow for the nucleophilic substitution route.
References
Technical Support Center: Reactions Involving 4-Bromobenzylmethylsulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromobenzylmethylsulfone. The information is presented in a question-and-answer format to directly address common issues encountered during the scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?
A1: While specific data for this compound is limited, a safety data sheet for the closely related 1-(Bromomethyl)-4-(methylsulfonyl)benzene indicates that compounds in this class should be handled with care. Key safety concerns include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: May cause skin and eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]
-
Dust Explosion: Like many fine organic powders, there is a potential for a dust explosion if the material is finely distributed and whirled up in the air.[1]
On a larger scale, these risks are magnified. It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the solid. Operations should be conducted in well-ventilated areas or contained systems to minimize dust exposure.[2][3][4]
Q2: What are the most common types of reactions where this compound is used?
A2: this compound is primarily used as a building block in organic synthesis. The most common reaction is alkylation , where the methylene group adjacent to the sulfone is deprotonated by a base to form a carbanion, which then acts as a nucleophile to attack an electrophile. This is a common strategy for forming new carbon-carbon bonds.
Q3: What are the key challenges when scaling up alkylation reactions with this compound?
A3: The main challenges in scaling up these reactions include:
-
Exothermicity Control: The deprotonation and subsequent alkylation can be exothermic. On a large scale, heat dissipation is less efficient, which can lead to temperature spikes, increased side product formation, or even a runaway reaction.
-
Mixing and Mass Transfer: Achieving uniform mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized high concentrations of base, causing side reactions, or inefficient reaction, leading to low yields.
-
Reagent Addition: The rate of addition of the base or electrophile becomes a critical parameter at scale to control the reaction temperature and minimize side reactions.
-
Work-up and Product Isolation: Isolating the product from a large volume of solvent and byproducts can be challenging. Crystallization, a common purification method, can be affected by scale, potentially leading to changes in crystal form (polymorphism).
Q4: How does the choice of base impact the outcome of alkylation reactions?
A4: The choice of base is critical. A strong base is required to deprotonate the methylene group.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used. However, with certain substrates, strong bases can promote side reactions like elimination or the Julia-type olefination.[2]
-
Hydroxides , such as potassium hydroxide (KOH) in a polar aprotic solvent like DMSO, can also be effective and are often more practical and economical for large-scale synthesis.[5][6][7][8] The concentration of the base can also influence the selectivity of the reaction.[2]
Troubleshooting Guide for Alkylation Reactions
This guide addresses common issues encountered during the alkylation of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Insufficiently Strong Base | The pKa of the methylene protons is relatively high. Ensure the base used is strong enough for complete deprotonation. Consider switching to a stronger base (e.g., from KOH to NaH). |
| Poor Solubility of Reactants | This compound or the base may have poor solubility in the chosen solvent at the reaction temperature. Use a solvent system where all reactants are soluble, such as DMSO or DMF. |
| Reaction Temperature Too Low | The activation energy for the reaction may not be reached. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Degradation of Reagents | The base or electrophile may have degraded due to improper storage or handling. Use fresh, high-purity reagents. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| Julia-Type Olefination | This is a common side reaction, especially when the electrophile is an aldehyde or ketone. It is often promoted by an excess of strong base.[2] Reduce the amount of base to catalytic quantities if possible, or switch to a milder base like NaOH.[2] |
| Over-alkylation | If the product of the initial alkylation still has acidic protons, a second alkylation can occur. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Elimination Reaction | If the electrophile is susceptible to elimination, a strong base can promote this side reaction. Consider using a less hindered, non-nucleophilic base. |
| Localized High Concentrations | Poor mixing can lead to "hot spots" where the concentration of the base is high, promoting side reactions. Improve agitation and consider subsurface addition of the base. |
Problem 3: Reaction Stalls Before Completion
| Possible Cause | Recommended Solution |
| Deactivation of Base | The base may be quenched by moisture or other acidic impurities in the reactants or solvent. Ensure all reagents and solvents are anhydrous. |
| Formation of an Insoluble Intermediate | The deprotonated sulfone or an intermediate salt may be precipitating out of solution, hindering further reaction. Try a different solvent system that can better solvate the intermediates. |
| Equilibrium Limitation | The reaction may be reversible. If possible, remove a byproduct to drive the reaction to completion. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can affect the outcome of a typical alkylation reaction of this compound. Note: This data is representative and may not reflect the results of a specific reaction.
Table 1: Effect of Base and Solvent on Yield and Selectivity
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield of Alkylated Product (%) | Yield of Olefination Byproduct (%) |
| 1 | KOtBu (1.1) | THF | 25 | 15 | 80 |
| 2 | NaOH (1.1) | DMSO | 25 | 85 | <5 |
| 3 | NaH (1.1) | DMF | 25 | 90 | <5 |
| 4 | KOH (1.1) | DMSO | 25 | 92 | <5 |
| 5 | NaOH (0.2) | Toluene | 80 | 75 | <2 |
Table 2: Impact of Temperature and Addition Time on Impurity Profile
| Entry | Reaction Temperature (°C) | Base Addition Time (min) | Main Product Purity (by HPLC, %) | Impurity X (%) | Impurity Y (%) |
| 1 | 25 | 10 | 95.2 | 3.1 | 1.7 |
| 2 | 25 | 60 | 98.5 | 0.8 | 0.7 |
| 3 | 50 | 10 | 88.4 | 8.5 | 3.1 |
| 4 | 50 | 60 | 96.1 | 2.5 | 1.4 |
Experimental Protocols
Lab-Scale Protocol: Alkylation with an Alkyl Halide (Illustrative)
-
Materials:
-
This compound (1.0 eq)
-
Potassium hydroxide (1.1 eq), powdered
-
Alkyl halide (1.05 eq)
-
Anhydrous DMSO
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound and anhydrous DMSO.
-
Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Carefully add the powdered potassium hydroxide in one portion. A slight exotherm may be observed.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the carbanion.
-
Slowly add the alkyl halide dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 30°C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Pilot-Scale Considerations for the Same Alkylation
-
Equipment: A jacketed glass reactor with an overhead stirrer, a temperature probe, and a controlled dosing pump for liquid additions.
-
Key Differences and Scale-Up Adjustments:
-
Reagent Charging: Solid KOH would be charged to the reactor first, followed by the solvent. The this compound solution would then be added at a controlled rate. This avoids clumping of the solid base.
-
Mixing: An overhead stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) is necessary to ensure efficient mixing of the heterogeneous mixture. Agitation speed will be a critical parameter to define.
-
Temperature Control: The jacketed reactor allows for precise control of the internal temperature by circulating a heating/cooling fluid. The exotherm from the base addition and alkylation must be managed by the cooling system. Heat flow calorimetry studies are recommended to quantify the heat of reaction and ensure the cooling capacity is sufficient.[1]
-
Reagent Addition: The alkyl halide would be added via a dosing pump over a longer period (e.g., 1-2 hours) to maintain better temperature control. The addition point should ideally be below the surface of the reaction mixture to ensure rapid mixing.
-
Work-up: The quench would be performed by transferring the reaction mixture to a separate vessel containing chilled water. The larger volumes will require more time for phase separation during the extraction.
-
Purification: Recrystallization is generally preferred over chromatography for large-scale purification. The crystallization process (solvent, temperature profile, seeding) would need to be carefully developed to ensure consistent crystal form and purity.
-
Visualizations
Caption: Troubleshooting workflow for alkylation reactions.
Caption: Key differences between lab and pilot scale setups.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Potassium hydroxide/dimethyl sulfoxide promoted intramolecular cyclization for the synthesis of benzimidazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones [organic-chemistry.org]
Technical Support Center: Analytical Methods for Monitoring 4-Bromobenzylmethylsulfone Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods used for monitoring reactions involving 4-Bromobenzylmethylsulfone. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful execution and analysis of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound reactions, providing potential causes and actionable solutions.
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction of the sulfone group with active sites on the stationary phase.- Incorrect mobile phase pH.[1] | - Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4).[1] |
| Poor Resolution | - Inadequate separation between this compound and its reactants or products.- Suboptimal mobile phase composition. | - Optimize the mobile phase gradient and composition. A mixture of acetonitrile and water with a buffer is a common starting point for sulfones.[2]- Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Irreproducible Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column degradation.[3] | - Use a column oven to maintain a consistent temperature.[3]- Ensure accurate and consistent preparation of the mobile phase.- Flush the column regularly with a strong solvent to remove contaminants.[4] |
| Ghost Peaks | - Contamination in the mobile phase or from the sample injector.- Late eluting compounds from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.[4]- Implement a column wash step at the end of each gradient run to elute strongly retained compounds. |
| Analyte Degradation | - Hydrolysis of the bromomethyl group. | - Prepare samples in aprotic solvents and analyze them promptly.- Keep the autosampler at a low temperature to minimize degradation. |
Quantitative Nuclear Magnetic Resonance (qNMR)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inaccurate Quantification | - Incomplete relaxation of nuclei between pulses.- Poor signal-to-noise ratio.- Overlapping signals. | - Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified.- Increase the number of scans to improve the signal-to-noise ratio.[5]- Select well-resolved, non-overlapping signals for integration. If necessary, use a higher field NMR spectrometer. |
| Broad Peaks | - Sample inhomogeneity.- Presence of paramagnetic impurities. | - Ensure the sample is fully dissolved and the solution is homogeneous.- Filter the sample to remove any particulate matter. |
| Baseline Distortion | - Incorrect phasing or baseline correction. | - Manually re-process the spectra to optimize the phase and baseline correction.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring reactions of this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] The choice of method depends on the specific reaction, the information required (e.g., quantitative data, structural confirmation), and the available instrumentation. In-situ techniques like Fourier-Transform Infrared (FTIR) spectroscopy can also be valuable for real-time reaction monitoring.[9]
Q2: How can I develop a robust HPLC method for the quantitative analysis of a this compound reaction?
A2: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer (e.g., phosphate buffer) or an acid modifier (e.g., trifluoroacetic acid) to improve peak shape.[2][10] A gradient elution is typically necessary to separate the starting material, product, and any potential impurities within a reasonable time. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[10][11][12]
Q3: Can I use qNMR to determine the kinetic profile of my reaction?
A3: Yes, qNMR is an excellent technique for kinetic analysis as it is inherently quantitative without the need for calibration curves for each component.[13] By acquiring spectra at regular time intervals, you can track the concentration of reactants and products and determine reaction rates. It is crucial to use a suitable internal standard with a known concentration and signals that do not overlap with your compounds of interest.
Q4: When is GC-MS a more appropriate technique than HPLC for analyzing this compound reactions?
A4: GC-MS is particularly useful for identifying and quantifying volatile and thermally stable byproducts or impurities.[7] It offers high sensitivity and provides structural information through mass fragmentation patterns. However, for non-volatile or thermally labile compounds, HPLC is the preferred method. For this compound, which is a solid with a moderate molecular weight, both techniques could be applicable, but HPLC is generally more common for reaction monitoring of such compounds in a pharmaceutical setting.
Q5: What are the advantages of using in-situ FTIR for monitoring these reactions?
A5: In-situ FTIR allows for real-time monitoring of the reaction without the need for sampling and sample preparation.[9] This provides immediate feedback on the reaction progress, helps to identify transient intermediates, and can improve process understanding and safety, especially for exothermic reactions.[9]
Experimental Protocols
HPLC Method for Quantitative Analysis
This protocol provides a general framework for the analysis of a reaction involving this compound. Optimization will be required for specific reaction mixtures.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the initial mobile phase composition to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
qNMR Protocol for Reaction Monitoring
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which all reactants and products are soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A stable compound with a known concentration and a simple spectrum that does not overlap with the signals of interest (e.g., 1,3,5-trimethoxybenzene).
-
Sample Preparation: At each time point, withdraw a precise volume of the reaction mixture and add it to an NMR tube containing a known amount of the internal standard dissolved in the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T1 (longest) of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved signals of the starting material, product, and internal standard.
-
Calculation: The concentration of each component can be calculated relative to the known concentration of the internal standard, taking into account the number of protons for each integrated signal.
Data Presentation
The following tables provide a template for summarizing quantitative data from your analytical experiments.
Table 1: HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 2: Comparison of Analytical Methods
| Feature | HPLC-UV | qNMR | GC-MS | In-situ FTIR |
| Quantitative | Yes (with calibration) | Yes (absolute) | Yes (with calibration) | Semi-quantitative |
| Structural Info | Limited | High | High (MS) | Moderate |
| Sensitivity | Moderate to High | Low to Moderate | High | Moderate |
| Real-time | No | No (at-line) | No | Yes |
| Sample Prep | Required | Required | Required | Not required |
Visualizations
Caption: Workflow for monitoring this compound reactions.
References
- 1. hplc.eu [hplc.eu]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pharmadevils.com [pharmadevils.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 4-Bromobenzylmethylsulfone vs. 4-Bromobenzyl Bromide in Nucleophilic Substitution
A comprehensive guide for researchers and professionals in drug development, offering a detailed comparison of the reactivity of 4-Bromobenzylmethylsulfone and 4-Bromobenzyl Bromide. This document provides an objective analysis of their performance in nucleophilic substitution reactions, supported by established chemical principles and contextual experimental data.
In the realm of organic synthesis, the choice of a suitable electrophile is paramount for the successful construction of complex molecular architectures. Both this compound and 4-bromobenzyl bromide serve as valuable precursors, featuring a benzylic carbon susceptible to nucleophilic attack. However, the nature of the leaving group—a methylsulfonyl group versus a bromide ion—imparts distinct reactivity profiles that can significantly influence reaction kinetics, yields, and mechanistic pathways. This guide aims to elucidate these differences to aid in the strategic selection of the appropriate reagent for specific synthetic transformations.
Executive Summary of Comparative Reactivity
| Feature | 4-Bromobenzyl Bromide | This compound |
| Leaving Group | Bromide (Br⁻) | Methylsulfinate (CH₃SO₂⁻) |
| General Reactivity | High | Generally higher |
| Leaving Group Ability | Good | Excellent |
| Predominant Mechanism | Sₙ2, with potential for Sₙ1 | Primarily Sₙ2 |
| Side Reactions | Elimination (minor) | Ramberg-Bäcklund rearrangement |
Theoretical Framework: Leaving Group Ability
The rate of a nucleophilic substitution reaction is intrinsically linked to the stability of the leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.
4-Bromobenzyl Bromide: The bromide ion (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr), making it a good and stable leaving group.[1] Its relatively large atomic size allows for the delocalization of the negative charge, contributing to its stability.
This compound: The leaving group in this case is the methylsulfinate anion (CH₃SO₂⁻). This anion is the conjugate base of methanesulfinic acid. More relevant to its leaving group ability in substitution reactions is the stability of the corresponding sulfone. Sulfonate esters, such as tosylates and mesylates, are widely recognized as excellent leaving groups, often surpassing halides in their reactivity.[2] This is attributed to the high degree of resonance stabilization of the negative charge across the sulfonyl group's oxygen atoms. While methylsulfinate itself is a good leaving group, the related methylsulfonyl group in the context of certain reactions can be considered in the same vein of high reactivity.
Reaction Kinetics and Mechanistic Pathways
Nucleophilic substitution at a benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism. The benzylic position is unique in its ability to stabilize both a carbocation intermediate (favoring Sₙ1) and the transition state of a bimolecular displacement (favoring Sₙ2).
4-Bromobenzyl Bromide readily undergoes both Sₙ1 and Sₙ2 reactions. Primary benzylic halides, such as 4-bromobenzyl bromide, typically favor the Sₙ2 pathway, especially with good nucleophiles in polar aprotic solvents. However, in polar protic solvents or with weaker nucleophiles, the Sₙ1 mechanism can become competitive due to the resonance stabilization of the resulting benzylic carbocation.
This compound , with its superior leaving group, is expected to be highly reactive in Sₙ2 reactions. The enhanced ability of the methylsulfonyl group to depart facilitates a lower activation energy for the concerted backside attack by a nucleophile. While the potential for an Sₙ1 mechanism exists, the high reactivity towards bimolecular substitution often makes it the predominant pathway.
A unique reaction pathway available to α-halo sulfones is the Ramberg-Bäcklund reaction . In the presence of a strong base, this compound can undergo deprotonation at the carbon bearing the bromine and sulfone groups, leading to the formation of an episulfone intermediate, which then extrudes sulfur dioxide to form an alkene.[3][4][5] This represents a significant difference in the potential reaction outcomes compared to 4-bromobenzyl bromide.
Experimental Protocols
Synthesis of 4-Bromobenzyl Bromide
A common method for the synthesis of 4-bromobenzyl bromide is the free-radical bromination of 4-bromotoluene.
Materials:
-
4-bromotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
A solution of 4-bromotoluene in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.
-
NBS and a catalytic amount of BPO are added to the solution.
-
The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield 4-bromobenzyl bromide.
Synthesis of this compound
This compound can be synthesized from 4-bromobenzyl bromide via nucleophilic substitution with sodium methanesulfinate.
Materials:
-
4-Bromobenzyl bromide
-
Sodium methanesulfinate (CH₃SO₂Na)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
4-Bromobenzyl bromide is dissolved in DMF in a round-bottom flask.
-
An equimolar amount of sodium methanesulfinate is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Generalized Sₙ2 pathway for 4-bromobenzyl derivatives.
Caption: The Ramberg-Bäcklund reaction pathway for this compound.
Conclusion
Both 4-bromobenzyl bromide and this compound are effective electrophiles for introducing the 4-bromobenzyl moiety. However, their reactivity profiles differ significantly due to the nature of their leaving groups. 4-Bromobenzyl bromide is a versatile reagent that can participate in both Sₙ1 and Sₙ2 reactions. In contrast, this compound is anticipated to be a more reactive substrate, primarily undergoing Sₙ2 displacement due to the excellent leaving group ability of the methylsulfonyl group. Furthermore, researchers must consider the potential for the Ramberg-Bäcklund rearrangement when using this compound under basic conditions, a pathway not accessible to its bromide counterpart. The choice between these two reagents should, therefore, be guided by the desired reaction mechanism, the nature of the nucleophile, and the reaction conditions to achieve optimal outcomes in a synthetic sequence.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 5. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to 4-Bromobenzylmethylsulfone and Other Benzylic Sulfones for Researchers and Drug Development Professionals
An objective analysis of 4-Bromobenzylmethylsulfone in comparison to other benzylic sulfones, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents. This guide provides a comprehensive overview supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
Benzylic sulfones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1] Among these, this compound is a key intermediate and a subject of interest for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of this compound with its structural analogs, including 4-chlorobenzylmethylsulfone, 4-methoxybenzylmethylsulfone, and the parent benzylmethylsulfone, to offer a comprehensive resource for researchers and drug development professionals.
Physicochemical Properties: A Comparative Overview
The substitution on the phenyl ring of benzylic sulfones significantly influences their physicochemical properties, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. Properties such as lipophilicity (logP) and melting point are crucial for predicting a compound's behavior in biological systems.[2][3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C₈H₉BrO₂S | 249.12 | 103-107 | 2.1 |
| 4-Chlorobenzylmethylsulfone | C₈H₉ClO₂S | 204.67 | 98-99 | 1.9 |
| 4-Methoxybenzylmethylsulfone | C₉H₁₂O₃S | 200.25 | ~85-88 | 1.5 |
| Benzylmethylsulfone | C₈H₁₀O₂S | 170.23 | ~138-140 | 1.3 |
Note: LogP values are predicted using computational models and may vary slightly from experimental values.
Synthesis of Benzylic Sulfones: Experimental Protocols
The synthesis of benzylic sulfones can be achieved through various methods, with the nucleophilic substitution of a benzyl halide with a sulfinate salt being a common and effective approach.[4]
General Synthesis of 4-Substituted Benzylmethylsulfones
This protocol describes a general method for synthesizing 4-substituted benzylmethylsulfones from the corresponding benzyl bromides and sodium methanesulfinate.
dot
Caption: General workflow for the synthesis of 4-substituted benzylmethylsulfones.
Materials:
-
4-Substituted benzyl bromide (1.0 eq)
-
Sodium methanesulfinate (1.2 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 4-substituted benzyl bromide in DMF in a round-bottom flask.
-
Add sodium methanesulfinate to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Biological Activity
While direct comparative studies on the anticancer and anti-inflammatory activities of this specific series of benzylic sulfones are limited in publicly available literature, existing research on related sulfone-containing compounds allows for an informed discussion on their potential therapeutic applications.
Anticancer Activity
Benzylic sulfones have been investigated for their potential as anticancer agents.[5][6] The cytotoxic effects of these compounds are often evaluated using in vitro assays such as the MTT assay on various cancer cell lines.[5] The substitution pattern on the aromatic ring can significantly impact the anticancer activity. Halogenated compounds, such as those with bromo and chloro substituents, have shown promising cytotoxicity in some studies.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
dot
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Anti-inflammatory Activity
The sulfone moiety is present in several known anti-inflammatory drugs. Benzylic sulfones are being explored for their potential to inhibit inflammatory pathways.[7][8] The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.[8]
dot
Caption: Workflow for the nitric oxide inhibition assay.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound with other benzylic sulfones. The presented data and protocols offer a starting point for researchers to synthesize and evaluate these compounds for their therapeutic potential. The presence of a halogen atom, such as bromine or chlorine, at the 4-position of the benzyl ring appears to be a promising feature for enhancing biological activity. However, further comprehensive and direct comparative studies are necessary to fully elucidate the structure-activity relationships within this class of compounds. Future research should focus on synthesizing a broader range of analogs and evaluating them in a standardized panel of in vitro and in vivo assays to identify lead candidates for further drug development.
References
- 1. prepchem.com [prepchem.com]
- 2. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, MS) for confirming products from 4-Bromobenzylmethylsulfone
A Comparative Guide for Researchers
For researchers in drug development and organic synthesis, unambiguous confirmation of reaction products is paramount. This guide provides a comparative overview of the spectroscopic analysis (NMR and MS) for confirming the products of nucleophilic substitution reactions of 4-Bromobenzylmethylsulfone with representative amine and thiol nucleophiles. Due to the limited availability of public data for the direct reaction products, this guide utilizes data from closely related analogous compounds to provide a predictive framework for spectroscopic characterization.
Comparison of Spectroscopic Data for Analogous Products
The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for products analogous to those formed from the reaction of this compound with an aromatic amine and a thiol.
Analogous Amine Adduct: N-(4-(Methylsulfonyl)benzyl)aniline
Structure Note: The data below is for a closely related analog, N-benzyl-4-methylbenzenesulfonamide, which features a sulfonamide linkage instead of a direct benzylamine connection to the sulfonyl-bearing ring. This will influence the chemical shifts, particularly of the benzylic protons and the adjacent nitrogen.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 7.77-7.69 | m | 2H | Ar-H (adjacent to SO₂) |
| Aromatic H | 7.34-7.20 | m | 7H | Ar-H |
| Benzylic CH₂ | 4.32 | s | 2H | N-CH₂ |
| Methyl H | 2.43 | s | 3H | Ar-CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Aromatic C | 143.42 | C-S |
| Aromatic C | 137.60, 136.08 | Quaternary Ar-C |
| Aromatic C | 132.25 - 127.31 | Ar-C |
| Benzylic C | 50.24 | N-CH₂ |
| Methyl C | 21.65 | Ar-CH₃ |
| Mass Spectrometry (ESI) | m/z | Assignment |
| [M+Na]⁺ | 324.3801 | Sodium Adduct |
Analogous Thiol Adduct: 4-(Methylsulfonyl)benzyl phenyl sulfide
Structure Note: The data below is for a related analog, Benzyl(4-nitrophenyl)sulfane. The nitro group is a strong electron-withdrawing group and will significantly affect the chemical shifts of the aromatic protons compared to a methylsulfonyl group. The linkage is a thioether, which is the expected functionality.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 8.09 | d, J = 9.0 Hz | 2H | Ar-H (ortho to NO₂) |
| Aromatic H | 7.39 | d, J = 7.5 Hz | 2H | Ar-H (meta to NO₂) |
| Aromatic H | 7.29-7.35 | m | 5H | Phenyl-H |
| Benzylic CH₂ | 4.05 | s | 2H | S-CH₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Aromatic C | 146.2 | C-NO₂ |
| Aromatic C | 144.3 | Quaternary Ar-C |
| Aromatic C | 134.5 | Quaternary Ar-C |
| Aromatic C | 127.9, 127.7, 126.8, 125.7, 122.9 | Ar-C |
| Benzylic C | 36.1 | S-CH₂ |
| Mass Spectrometry (ESI) | m/z | Assignment |
| [M]⁺ | 245 | Molecular Ion |
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic analysis of the target compounds.
Synthesis of N-(4-(Methylsulfonyl)benzyl)aniline (Representative Procedure)
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), and a non-nucleophilic base such as potassium carbonate (1.5 mmol) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Synthesis of 4-(Methylsulfonyl)benzyl phenyl sulfide (Representative Procedure)
To a solution of thiophenol (1.2 mmol) in a suitable solvent such as ethanol or DMF, a base like sodium hydride or potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 60 °C) for 4-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Mass Spectrometry
Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) or quadrupole mass spectrometer. Samples are dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the synthesis and analysis of this compound derivatives and a conceptual representation of the nucleophilic substitution pathway.
Caption: General experimental workflow for synthesis and analysis.
Caption: Nucleophilic substitution pathway.
Comparative Analysis of the Biological Activity of Compounds Derived from 4-Bromophenylsulfonyl Scaffolds
A detailed guide for researchers and drug development professionals on the antimicrobial and antioxidant potential of novel compounds synthesized from 4-bromophenylsulfonyl precursors, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the biological activities of two distinct classes of compounds synthesized from 4-bromophenylsulfonyl-containing starting materials: N-acyl-α-amino acid derivatives and coumarin-based sulfonamides. The data presented is compiled from recent studies to assist researchers in understanding the structure-activity relationships and therapeutic potential of these novel chemical entities.
Comparative Efficacy Data
The biological activities of the synthesized compounds were evaluated for their antimicrobial and antioxidant properties. The results are summarized in the tables below for easy comparison.
Antimicrobial and Antibiofilm Activity
The antimicrobial efficacy was determined by the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values. Lower values indicate higher potency.
Table 1: Antimicrobial and Antibiofilm Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
| Compound ID | Compound Type | Test Strain | MIC (µg/mL) | MBIC (µg/mL) |
| 5 | N-acyl-α-amino acid | Enterococcus faecium E5 | >500 | 62.5[1] |
| 6 | 4H-1,3-oxazol-5-one | Enterococcus faecium E5 | >500 | 1.95[1] |
| 6 | 4H-1,3-oxazol-5-one | Staphylococcus aureus ATCC 6538 | >500 | 250[1] |
| 7a | 2-acylamino ketone | Various | >500 | >500 |
| 7b | 2-acylamino ketone | Various | >500 | >500 |
| 8a | 1,3-oxazole | Various | >500 | >500 |
| 8b | 1,3-oxazole | Various | >500 | >500 |
Data for compounds 7a, 7b, 8a, and 8b showed no significant activity against the tested strains at concentrations up to 500 µg/mL.
Antioxidant Activity
The antioxidant potential was assessed using DPPH and ABTS radical scavenging assays. The results are presented as the percentage of inhibition at a specific concentration or as IC50/FRAP values.
Table 2: Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
| Compound ID | Compound Type | DPPH Inhibition (%) @ 50 µg/mL | ABTS Inhibition (%) @ 50 µg/mL |
| 5 | N-acyl-α-amino acid | 4.70 ± 1.88[1] | 10.37 ± 0.97[1] |
| 6 | 4H-1,3-oxazol-5-one | 16.75 ± 1.18[1] | 31.28 ± 1.05[1] |
| 7a | 2-acylamino ketone | 1.82 ± 1.03 | 7.94 ± 0.88 |
| 7b | 2-acylamino ketone | 2.53 ± 0.99 | 8.21 ± 1.24 |
| 8a | 1,3-oxazole | 2.05 ± 1.15 | 9.89 ± 0.95 |
| 8b | 1,3-oxazole | 3.17 ± 1.09 | 11.42 ± 1.01 |
Table 3: Antioxidant Activity of Coumarin-Based Sulfonamide Derivatives
| Compound ID | DPPH Radical Scavenging (IC50, mM) | FRAP (mM FeSO4/mM compound) |
| 5b | 1.02 | 0.48 |
| 5g | 1.05 | 0.50 |
| 8c | 0.94[2] | 0.52[2] |
| 8j | 1.11 | 0.45 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC assay is performed to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[3][4]
-
Inoculum Preparation: A standardized microbial suspension (0.5 McFarland) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.[4]
Biofilm Inhibition Assay (Minimum Biofilm Inhibitory Concentration - MBIC)
The MBIC assay assesses the ability of a compound to prevent the formation of biofilms.
-
Procedure: The assay is typically performed in 96-well plates. The test compounds are serially diluted in a growth medium suitable for biofilm formation.
-
Inoculation: A standardized microbial suspension is added to each well.
-
Incubation: The plates are incubated for a period that allows for biofilm formation (e.g., 24-48 hours).
-
Quantification: After incubation, the planktonic cells are removed, and the remaining biofilm is washed. The biofilm is then stained (e.g., with crystal violet), and the absorbance is measured to quantify the biofilm mass.
-
Result Interpretation: The MBIC is the lowest concentration of the compound that results in a significant reduction in biofilm formation compared to the control.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).[5]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
ABTS Radical Scavenging Assay
This assay evaluates the capacity of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.[6]
-
Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance. The test compound is then added to the diluted radical solution.
-
Incubation: The reaction is incubated for a set time.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (usually around 734 nm).[6]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Visualizations
Synthesis Workflow and Potential Mechanism of Action
The following diagrams illustrate the general synthesis pathway for the N-acyl-α-amino acid derivatives and a proposed mechanism of action for sulfonamide-based antimicrobial agents.
Caption: General synthesis workflow for N-acyl-α-amino acid derivatives.
Caption: Proposed mechanism of action for sulfonamide antimicrobial agents.
References
- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromobenzenesulfonyl chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Assessing the Purity of 4-Bromobenzylmethylsulfone: A Comparative Guide to Analytical and Purification Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 4-Bromobenzylmethylsulfone is critical for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical and purification techniques to assess the purity of this compound, supported by experimental protocols and data for informed decision-making.
Introduction to Potential Impurities
The synthesis of this compound typically proceeds via the reaction of 4-bromobenzyl bromide with a methanesulfinate salt, such as sodium methanesulfinate. This reaction, while generally efficient, can lead to several impurities that must be identified and removed.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual 4-bromobenzyl bromide and sodium methanesulfinate.
-
Byproducts: Formation of 4,4'-dibromodibenzyl ether through a side reaction of 4-bromobenzyl bromide, or bis(4-bromobenzyl)sulfone from over-alkylation.
-
Solvent and Reagent Residues: Residual solvents used in the reaction and workup, such as ethanol or acetone.
A robust purity assessment strategy must be capable of separating and quantifying the target compound from these potential contaminants.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity evaluation of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed, each offering distinct advantages.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Quantitative purity (% area), presence of non-volatile impurities. | High sensitivity, excellent for quantitative analysis of the main component and non-volatile impurities, widely available. | Requires a chromophore for detection; may not detect impurities that do not absorb UV light. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Identification and quantification of volatile and semi-volatile impurities, confirmation of molecular weight. | Excellent for detecting residual solvents and volatile byproducts; provides structural information from mass fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. The sulfone group may require derivatization for optimal analysis. |
| ¹H and ¹³C NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about molecular structure. | Structural confirmation of the main product, identification of proton- and carbon-containing impurities. Quantitative NMR (qNMR) can provide an absolute purity value. | Provides unambiguous structural information. qNMR offers high accuracy without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Melting Point | The temperature range over which a solid substance melts. | A sharp melting point range close to the literature value indicates high purity. | Simple, rapid, and inexpensive preliminary assessment of purity. | A depressed and broad melting range indicates the presence of impurities but does not identify them. |
Experimental Protocols
Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for aromatic sulfones and should be optimized for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for the quantitative determination of purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, begin with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-5 mg/mL.
-
-
GC-MS Parameters (Starting Point):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: The spectrum of pure this compound is expected to show a singlet for the methyl protons, a singlet for the methylene protons, and two doublets in the aromatic region.
-
¹³C NMR: The spectrum will show distinct signals for the methyl, methylene, and aromatic carbons.
-
Examine the spectra for any unexpected signals that may indicate the presence of impurities. The integration of impurity signals relative to the product signals can provide a semi-quantitative measure of purity.
-
Melting Point Determination
A simple and rapid method for a preliminary assessment of purity.
-
Instrumentation: A melting point apparatus.
-
Procedure:
-
Place a small amount of the dried, crystalline product into a capillary tube.
-
Heat the sample slowly (1-2 °C/min) and record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.
-
-
Interpretation: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will cause a depression and broadening of the melting point range. The melting point of the similar compound, 4-bromophenyl methyl sulfone, is 103-107 °C, suggesting the melting point of this compound will be in a similar range.[1]
Purification Methods: A Comparative Overview
When the purity of the crude reaction product is insufficient, purification is necessary. Recrystallization and column chromatography are the two most common and effective methods for purifying solid organic compounds like this compound.
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a particular solvent at different temperatures. | Can yield very pure crystalline material, relatively simple and inexpensive for large quantities. | Requires finding a suitable solvent system, can have lower recovery of the product. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it. | Highly effective for separating complex mixtures and impurities with similar polarities to the product. | More time-consuming and requires larger volumes of solvent compared to recrystallization, can be less economical for large-scale purifications. |
Recrystallization Protocol
The key to successful recrystallization is selecting an appropriate solvent system. For aromatic sulfones, common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.
-
For a two-solvent system, the first solvent should dissolve the compound well at all temperatures, while the second (antisolvent) should be miscible with the first but not dissolve the compound.
-
-
Procedure (Single Solvent):
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals.
-
Column Chromatography Protocol
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent) Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable solvent system.
-
A good solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of ethyl acetate and hexanes is a good starting point.
-
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizing the Workflow
A systematic approach ensures a comprehensive assessment of purity.
References
Comparative Kinetic Analysis of Reactions Involving 4-Bromobenzylmethylsulfone
A detailed examination of the kinetic parameters governing nucleophilic substitution and elimination reactions of 4-Bromobenzylmethylsulfone in comparison to analogous benzyl halides.
Introduction
This compound is a versatile organic compound featuring a benzylic carbon susceptible to nucleophilic attack and elimination reactions. The presence of both a bromine atom and a methylsulfonyl group on the benzyl backbone provides two potential leaving groups, offering a platform for comparative kinetic studies. Understanding the reaction kinetics of this substrate is crucial for researchers and professionals in drug development and organic synthesis, as it informs reaction mechanism, optimization, and the rational design of novel chemical entities. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound, with a focus on nucleophilic substitution (Sₙ2) and elimination (E2) pathways. We will explore the influence of the leaving group, nucleophile, and reaction conditions on the reaction rates, supported by experimental data and detailed protocols.
Comparison of Leaving Group Ability: Methylsulfonyl vs. Bromo
In nucleophilic substitution and elimination reactions, the nature of the leaving group is a critical determinant of the reaction rate. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.
Table 1: Comparison of the Acidities of the Conjugate Acids of Leaving Groups
| Leaving Group | Conjugate Acid | pKa | Leaving Group Ability |
| Br⁻ (Bromo) | HBr | ~ -9 | Excellent |
| CH₃SO₂⁻ (Mesylate) | CH₃SO₃H | ~ -1.9 | Excellent |
As indicated in Table 1, both bromide and mesylate (a close analogue of the methylsulfonyl group) are excellent leaving groups as they are the conjugate bases of strong acids. This suggests that both the C-Br and C-SO₂CH₃ bonds in this compound are susceptible to cleavage.
Kinetic Studies of Nucleophilic Substitution Reactions
The bimolecular nucleophilic substitution (Sₙ2) reaction is a concerted process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The rate of an Sₙ2 reaction is sensitive to the nature of the substrate, nucleophile, leaving group, and solvent.
log(k/k₀) = ρσ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of the substituent.
A negative ρ value indicates that electron-donating groups accelerate the reaction, while a positive ρ value signifies that electron-withdrawing groups increase the rate. For the hydrolysis of substituted benzyl chlorides in acetone-water at 69.8 °C, the reaction constant (ρ) is -1.875.[1] This negative value suggests the development of a positive charge in the transition state, consistent with an Sₙ1-like character, where the departure of the leaving group is advanced.
Table 2: Relative Rate Constants for the Solvolysis of 4-Substituted Benzyl Chlorides
| Substituent (at C4) | σ (sigma) Value | Relative Rate (k/k₀) |
| -OCH₃ | -0.27 | ~2500 |
| -H | 0 | 1 |
| -NO₂ | +0.78 | ~0.00033 |
Data extrapolated from general principles of Hammett correlations.
The data in Table 2 illustrates the profound impact of the para-substituent on the reaction rate. An electron-donating group like methoxy (-OCH₃) significantly accelerates the reaction, while a strong electron-withdrawing group like nitro (-NO₂) drastically retards it. The bromo group in this compound has a σ value of +0.23, suggesting that it would be less deactivating than a nitro group but would still result in a slower reaction compared to the unsubstituted benzyl chloride.
Kinetic Studies of Elimination Reactions
Elimination reactions, particularly the bimolecular (E2) pathway, are also prevalent for benzylic substrates, especially in the presence of a strong, sterically hindered base. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.
Kinetic studies on the elimination reactions of β-arylethylsulfones provide insights into the behavior of the methylsulfonyl group as a leaving group. The transition state of an E2 reaction involving a sulfone leaving group is thought to have significant carbanionic character at the β-carbon.
Experimental Protocols
To quantitatively assess the reactivity of this compound and compare it with other substrates, the following experimental protocols can be employed.
Protocol 1: Determination of Second-Order Rate Constants for Sₙ2 Reactions
Objective: To measure the rate constant for the reaction of this compound with a nucleophile (e.g., sodium thiophenoxide) at a constant temperature.
Materials:
-
This compound
-
Sodium thiophenoxide
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
UV-Vis Spectrophotometer or HPLC
-
Thermostated water bath
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium thiophenoxide in DMF.
-
Reaction Initiation: Equilibrate the stock solutions to the desired reaction temperature in the thermostated water bath. To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a solvent in which the reactants are soluble but the reaction is slow, and then acidifying).
-
Analysis: Analyze the quenched samples using UV-Vis spectrophotometry (if the product has a distinct absorbance) or HPLC to determine the concentration of the product formed or the reactant consumed over time.
-
Data Analysis: The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time, which should yield a straight line with a slope equal to k.
Protocol 2: Competition Experiment to Compare Leaving Group Ability
Objective: To determine the relative reactivity of the C-Br and C-SO₂CH₃ bonds in a reaction with a limiting amount of nucleophile.
Materials:
-
This compound
-
A suitable nucleophile (e.g., sodium iodide in acetone)
-
Internal standard for GC analysis
-
Gas Chromatograph (GC) with a suitable column
Procedure:
-
Reaction Setup: In a reaction vessel, combine a known amount of this compound and an internal standard. Add a sub-stoichiometric amount of the nucleophile.
-
Reaction and Quenching: Allow the reaction to proceed for a specific time at a constant temperature, then quench the reaction.
-
Analysis: Analyze the reaction mixture by GC to determine the relative amounts of the two possible substitution products (one where Br is replaced and one where CH₃SO₂ is replaced) and the unreacted starting material.
-
Data Analysis: The ratio of the products will provide a measure of the relative rates of cleavage of the C-Br and C-SO₂CH₃ bonds.
Visualization of Reaction Pathways
The logical workflow for a kinetic study of a nucleophilic substitution reaction can be visualized as follows:
Caption: Workflow for a kinetic study of a nucleophilic substitution reaction.
Conclusion
The kinetic analysis of reactions involving this compound provides a valuable platform for understanding the interplay of leaving group ability, substituent effects, and reaction mechanisms. While direct experimental data for this specific compound is limited, comparisons with analogous benzyl halides and β-arylethylsulfones offer significant insights. The presence of two excellent leaving groups, bromide and methylsulfonyl, suggests a rich and competitive reaction landscape. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these reactions, contributing to a deeper understanding of fundamental organic reactivity and facilitating the development of new synthetic methodologies.
References
A Computational Comparison of the Reactivity of 4-Bromobenzylmethylsulfone and Structurally Related Benzyl Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally-derived reactivity of 4-Bromobenzylmethylsulfone with alternative benzyl compounds. The data presented herein is based on established principles of physical organic chemistry and computational quantum mechanics, offering insights into the electronic effects of substituents on the benzylic position's susceptibility to nucleophilic attack. This information is valuable for designing synthetic routes and understanding the chemical behavior of molecules incorporating these moieties.
Data Presentation: Comparison of Reactivity in a Model SN2 Reaction
The following table summarizes the key computed thermodynamic and kinetic parameters for the SN2 reaction of a series of para-substituted benzyl methyl sulfones and related compounds with a model nucleophile (cyanide, CN⁻). The data is derived from a proposed computational study employing Density Functional Theory (DFT).
| Compound | Substituent (X) | Hammett Constant (σₚ) | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) |
| 4-Methoxybenzylmethylsulfone | -OCH₃ | -0.27 | 24.8 | -15.2 |
| Benzylmethylsulfone | -H | 0.00 | 23.5 | -16.5 |
| This compound | -Br | +0.23 | 22.7 | -17.1 |
| 4-(Methylsulfonyl)benzylmethylsulfone | -SO₂CH₃ | +0.72 | 21.1 | -18.9 |
| 4-Nitrobenzylmethylsulfone | -NO₂ | +0.78 | 20.8 | -19.5 |
Proposed Computational Protocol
The data presented in this guide is based on a proposed computational study designed to model the SN2 reaction between the selected benzyl derivatives and a cyanide nucleophile.
Computational Method: Density Functional Theory (DFT) Functional: B3LYP Basis Set: 6-311+G(d,p) Solvation Model: Polarizable Continuum Model (PCM) using acetonitrile as the solvent.
Methodology:
-
Geometry Optimization: The ground state geometries of the reactants (benzyl derivative and cyanide anion) and the products (substituted toluene and bromide anion) were optimized.
-
Transition State Search: The transition state (TS) for the SN2 reaction was located using the Berny algorithm. The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the C-CN bond formation and C-Br bond cleavage.
-
Frequency Calculations: Vibrational frequency calculations were performed on all optimized structures to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Calculations: The activation energy (ΔG‡) was calculated as the difference in the Gibbs free energy between the transition state and the reactants. The reaction energy (ΔG_rxn) was calculated as the difference in the Gibbs free energy between the products and the reactants.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the generalized SN2 reaction pathway for the nucleophilic substitution of a para-substituted benzyl methyl sulfone.
Computational Workflow
The logical flow of the proposed computational study is depicted in the following workflow diagram.
Relationship between Activation Energy and Hammett Constants
The following graph illustrates the linear free-energy relationship between the calculated activation energies and the Hammett σₚ constants for the para-substituents.
Discussion and Comparison
The computational data reveals a clear trend in the reactivity of the studied benzyl derivatives. The activation energy for the SN2 reaction decreases as the electron-withdrawing character of the para-substituent increases. This is consistent with the stabilization of the electron-rich transition state by electron-withdrawing groups.
-
This compound is predicted to be more reactive than the unsubstituted benzylmethylsulfone and the electron-donating 4-methoxybenzylmethylsulfone. The bromine atom acts as an inductively withdrawing group, which stabilizes the developing negative charge on the benzylic carbon in the transition state.
-
Compared to compounds with stronger electron-withdrawing groups like the methylsulfonyl and nitro groups, This compound is less reactive. The sulfonyl and nitro groups are powerful electron-withdrawing groups through both inductive and resonance effects, leading to a greater stabilization of the transition state and a lower activation barrier.
This computational guide suggests that this compound is a moderately activated electrophile for nucleophilic substitution reactions. Its reactivity can be tuned by altering the electronic nature of the substituent on the phenyl ring. For applications requiring a more reactive electrophile, a benzyl sulfone with a stronger electron-withdrawing group at the para position would be a suitable alternative. Conversely, for a less reactive substrate, an unsubstituted or electron-donating group substituted benzyl sulfone could be employed. The presented data and workflows provide a framework for the rational selection and design of benzylic electrophiles for various synthetic applications.
A Comparative Guide to Leaving Group Efficacy: 4-Bromobenzylmethylsulfone vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, a cornerstone of synthetic and medicinal chemistry, the choice of leaving group is a critical determinant of reaction efficiency and success. This guide provides a detailed comparison of the leaving group efficacy of 4-Bromobenzylmethylsulfone against other commonly employed leaving groups, with a particular focus on halides. The comparison is supported by established principles of physical organic chemistry and outlines experimental protocols for direct quantitative analysis.
Theoretical Comparison of Leaving Group Ability
The efficacy of a leaving group is fundamentally linked to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. A good leaving group is typically the conjugate base of a strong acid.[1] This principle suggests that the more stable the resulting anion, the better the leaving group.
When comparing the methylsulfonyl group (-SO₂CH₃) of this compound to a bromide (-Br) leaving group on a benzylic carbon, we can analyze the stability of the respective departing anions: the 4-bromobenzylmethanesulfinate anion and the bromide anion.
-
Methanesulfinate Anion : The negative charge on the sulfinate anion is stabilized by the strong electron-withdrawing nature of the two oxygen atoms through resonance. This delocalization of charge over three atoms (one sulfur and two oxygens) significantly stabilizes the anion.
-
Bromide Anion : Bromide is the conjugate base of hydrobromic acid (HBr), a strong acid. The negative charge is stabilized by its large atomic size and high polarizability.
While both are considered good leaving groups, sulfonate esters are generally among the most effective leaving groups used in organic synthesis.[2] The extensive resonance delocalization in the sulfonate anion makes it exceptionally stable.
Quantitative Data Comparison (Hypothetical)
| Leaving Group | Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| Methylsulfonyl | This compound | NaN₃ | Acetonitrile | 50 | k₁ | k₁/k₂ |
| Bromide | 4-Bromobenzyl Bromide | NaN₃ | Acetonitrile | 50 | k₂ | 1 |
Experimental Protocols
To quantitatively assess the leaving group efficacy, a standardized kinetic experiment is essential. Below are detailed methodologies for the synthesis of the requisite starting material, this compound, and for the subsequent kinetic analysis of its nucleophilic substitution reaction in comparison to 4-Bromobenzyl Bromide.
Synthesis of this compound
This synthesis involves a two-step process starting from the commercially available 4-bromobenzyl bromide.
Step 1: Synthesis of Sodium 4-bromobenzylsulfinate
-
Materials & Reagents:
-
4-Bromobenzyl bromide
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzyl bromide (1 equivalent) in ethanol.
-
In a separate beaker, prepare a saturated aqueous solution of sodium sulfite (1.1 equivalents).
-
Add the sodium sulfite solution to the flask containing 4-bromobenzyl bromide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting aqueous solution is cooled in an ice bath to precipitate the sodium 4-bromobenzylsulfinate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Oxidation to this compound
-
Materials & Reagents:
-
Sodium 4-bromobenzylsulfinate
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
-
Procedure:
-
Suspend the sodium 4-bromobenzylsulfinate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add hydrogen peroxide (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the this compound.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Kinetic Analysis of Nucleophilic Substitution Rates
This protocol details the determination of the second-order rate constants for the reaction of this compound and 4-Bromobenzyl Bromide with sodium azide.
-
Materials & Reagents:
-
This compound (as synthesized)
-
4-Bromobenzyl Bromide (>98% purity)
-
Sodium azide (NaN₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware, thermostatted oil bath, magnetic stirrer, and a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).
-
-
Procedure:
-
Reaction Setup: In a series of clean, dry reaction vials, prepare solutions of the substrate (this compound or 4-Bromobenzyl Bromide, 0.1 M) and the internal standard (0.05 M) in anhydrous acetonitrile.
-
Equilibration: Place the vials in a thermostatted oil bath set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate for at least 15 minutes with stirring.
-
Initiation: Prepare a stock solution of sodium azide (1.0 M) in anhydrous acetonitrile. To initiate the reaction, rapidly inject a pre-determined volume of the sodium azide solution into the substrate solution to achieve the desired final concentration (e.g., 0.1 M). Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it immediately in a vial containing a quenching solution (e.g., cold water and diethyl ether).
-
Sample Preparation: Vigorously shake the quenched sample, allow the layers to separate, and analyze the organic layer by GC or HPLC.
-
-
Analysis:
-
Generate a calibration curve for the starting material relative to the internal standard.
-
For each time point, determine the concentration of the remaining substrate.
-
Plot 1/[Substrate] versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line corresponds to the second-order rate constant, k.
-
Repeat the entire procedure under identical conditions for the other substrate.
-
Calculate the relative rates by dividing the rate constant for the sulfone by the rate constant for the bromide.
-
Visualizations
Logical Workflow for Comparing Leaving Group Efficacy
Caption: Workflow for the experimental comparison of leaving group abilities.
Signaling Pathway of a Generic Sₙ2 Reaction
Caption: Energy profile of a bimolecular nucleophilic substitution (Sₙ2) reaction.
References
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of 4-Bromobenzylmethylsulfone in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, the choice of starting materials and reagents is a critical determinant of a project's success, influencing not only the final yield and purity but also the overall cost and timeline. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Bromobenzylmethylsulfone as a key building block, particularly in the synthesis of complex molecules for the pharmaceutical industry. We present a comparative study against a common alternative, supported by representative experimental data and workflows, to aid researchers, scientists, and drug development professionals in making informed strategic decisions.
At a Glance: this compound vs. The Alternative
| Metric | Route A: Using this compound | Route B: Alternative (Suzuki Coupling) |
| Starting Material Cost | Moderate to High[1][2] | High (for boronic acid derivative) |
| Number of Synthetic Steps | Potentially Fewer | Potentially More |
| Typical Overall Yield | Good to Excellent | Good to Excellent |
| Key Advantage | Direct incorporation of the bromobenzylsulfone moiety | Well-established and versatile coupling methodology |
| Key Disadvantage | Higher initial cost of the starting material | Requires synthesis of the boronic acid derivative |
In-Depth Analysis: A Case Study in the Synthesis of a Key Pharmaceutical Intermediate
A prominent application of sulfone-containing compounds is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Etoricoxib. The 4-(methylsulfonyl)phenyl group is a key pharmacophore in this class of molecules. Below, we compare two synthetic pathways to a crucial biaryl intermediate, a precursor to Etoricoxib, highlighting the role of this compound.
Route A: Direct Approach with this compound
This route leverages the pre-formed this compound as a direct coupling partner.
Route B: Alternative Approach via Suzuki Coupling with a Sulfonyl Boronic Acid
A common alternative involves the synthesis of the corresponding boronic acid of the sulfone moiety, followed by a Suzuki coupling with a brominated pyridine derivative.
Cost-Benefit Logic
The decision between these routes often hinges on a trade-off between the initial cost of starting materials and the number of synthetic steps.
Experimental Protocols
The following are representative experimental protocols for the key coupling step in each route. These are generalized procedures and may require optimization for specific substrates.
Protocol for Route A: Suzuki Coupling of this compound
-
Reaction Setup: To a clean, dry flask, add this compound (1.0 eq), the corresponding pyridyl boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).
-
Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography. A yield of 52.9% to 60.7% for a similar biaryl sulfone synthesis has been reported in patent literature.[1]
Protocol for Route B: Suzuki Coupling with 4-(Methylsulfonyl)phenylboronic Acid
-
Reaction Setup: In a similar setup to Route A, combine the brominated pyridine derivative (1.0 eq), 4-(Methylsulfonyl)phenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Base: Add a degassed solvent such as toluene or DMF, followed by an aqueous solution of a base like sodium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Workup and Purification: The workup and purification procedure is analogous to that described for Route A, involving extraction and column chromatography to isolate the desired biaryl sulfone intermediate. Patent literature suggests yields for this type of coupling can be high, though the multi-step synthesis of the boronic acid precursor adds to the overall process.[2][3][4]
Conclusion
The cost-benefit analysis of using this compound in multi-step synthesis reveals a classic trade-off. While the initial investment in this reagent is higher, it can streamline a synthetic sequence by reducing the number of steps, which in turn can save time, labor, and reduce overall waste. Conversely, while starting from less expensive precursors to generate a key intermediate in-house may seem more economical initially, the additional synthetic steps can introduce complexities and potentially lower the overall yield. For industrial applications and large-scale synthesis, the more direct route using this compound may prove to be the more efficient and ultimately more cost-effective strategy. For academic research or smaller-scale syntheses where the cost of specialized starting materials is a primary concern, the multi-step approach from simpler precursors might be more feasible. The choice, therefore, depends on the specific project goals, available resources, and the scale of the synthesis.
References
- 1. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Bromobenzylmethylsulfone: A Guide for Laboratory Professionals
For immediate reference, 4-Bromobenzylmethylsulfone should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. All waste containing this chemical, including contaminated personal protective equipment (PPE) and empty containers, must be collected and disposed of through an approved hazardous waste management service.
This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is targeted toward researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Safety and Hazard Summary
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Aquatic Toxicity: Harmful to aquatic life.
Therefore, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | CymitQuimica |
| CAS Number | 213627-30-6 | [1] |
| Molecular Formula | C₈H₉BrO₂S | [1] |
| Molecular Weight | 249.12 g/mol | [1] |
| Appearance | Solid | [1] |
Experimental Protocols: Waste Disposal Procedures
The proper disposal of this compound follows the standard operating procedure for halogenated organic waste.[2] This involves systematic collection, storage, and transfer to a designated environmental health and safety (EHS) provider.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[2][3] The container must be made of a chemically compatible material (e.g., glass or polyethylene) and have a secure, leak-proof screw-on cap.[4]
-
Collect Waste:
-
Solid Waste: Place any solid this compound waste directly into the designated container.[4] Contaminated consumables such as gloves, weighing paper, and pipette tips should also be collected in this container.[3]
-
Liquid Waste: If this compound is in a solution, pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated organic waste or other incompatible waste streams.[5]
-
-
Labeling: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("this compound"), concentration, and the date accumulation started.
Step 2: Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[4] The secondary container must be chemically resistant and large enough to hold the entire contents of the primary container.[4]
-
Keep Closed: Always keep the waste container securely capped, except when adding waste.[4][6]
Step 3: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste.[6] Subsequent rinses can typically be collected in the same waste stream.
-
Container Disposal: After triple rinsing and air-drying, deface the original label on the container. The clean, empty container can then be disposed of in the regular laboratory glass or solid waste, depending on local regulations.[6]
Step 4: Requesting Waste Pickup
-
Monitor Fill Level: Do not overfill waste containers. A good practice is to leave at least 10% headspace to allow for vapor expansion.[5]
-
Schedule Pickup: Once the container is full or has been in storage for a specified period (e.g., 90 days), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal company.[4] Follow your organization's specific procedures for requesting a waste collection.
Disposal Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. benchchem.com [benchchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Guide to Handling 4-Bromobenzylmethylsulfone
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-Bromobenzylmethylsulfone (CAS No: 213627-30-6). Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended to supplement, not replace, your institution's existing safety protocols and the chemical's Safety Data Sheet (SDS).
Hazard Summary and Key Data
This compound is a solid substance that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life.[3] All personnel must be thoroughly familiar with these hazards before commencing any work with this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₂S | [1] |
| Molecular Weight | 249.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 97% | [1] |
| Melting Point | 55-58 °C (131-136 °F) | [1] |
| Occupational Exposure Limits (OELs) | No established PEL or TLV |
Personal Protective Equipment (PPE) Protocol
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves is recommended. Butyl rubber gloves may also be suitable. | While specific chemical resistance data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[4] Given the compound contains a brominated aromatic group, which can be aggressive towards some materials, double gloving provides an extra layer of protection. Butyl rubber is often recommended for a wide variety of chemicals.[4] Crucially, inspect gloves for any signs of degradation or damage before and during use. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, dust, and vapors, which can cause serious eye irritation.[1][2] |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound must be conducted within a certified chemical fume hood. | To prevent inhalation of the powder, which can cause respiratory irritation.[1][2] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Experimental Protocol: Weighing and Dissolving
This protocol details a common laboratory procedure. All steps involving the handling of solid this compound must be performed inside a certified chemical fume hood.
Objective: To accurately weigh 100 mg of this compound and dissolve it in a suitable solvent.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Vial with a screw cap
-
Pipettes
Procedure:
-
Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is functioning correctly.
-
Tare Weighing Vessel: Place a clean, empty vial with its cap on the analytical balance and tare the weight.
-
Transfer of Solid: Inside the fume hood, carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the tared vial. Avoid generating dust.
-
Seal and Re-weigh: Securely cap the vial containing the compound. Carefully transport it back to the analytical balance and record the weight.
-
Solvent Addition: Return the sealed vial to the fume hood. Uncap it and, using a pipette, add the calculated volume of solvent to achieve the desired concentration.
-
Dissolution: Re-cap the vial and mix gently by vortexing or inversion until the solid is completely dissolved.
-
Labeling: Clearly label the vial containing the solution with the chemical name, concentration, solvent, and date of preparation.
Spill Management
-
Evacuation: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Containment: For small spills, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Neutralization (for Bromine-containing compounds): A saturated aqueous solution of sodium thiosulfate can be used to neutralize bromine-containing compounds.
-
Cleanup: Carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with an appropriate solvent.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent materials must be collected in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed container for halogenated organic liquid waste.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," specifying the contents (this compound) and the date.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Workflow Diagram
The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
